2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Description
BenchChem offers high-quality 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₉H₁₅D₃O₂ |
|---|---|
Molecular Weight |
161.26 |
Synonyms |
2,2-Diisopropylpropionic Acid-d3; 2,3-Dimethyl-2-isopropylbutanoic Acid-d3; NSC 59892-d3 |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Structural Characterization and Analytical Utility in Sensate Development
Executive Summary & Chemical Identity
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a stable, isotopically labeled derivative of the branched-chain fatty acid 2-isopropyl-2,3-dimethylbutanoic acid. While naturally occurring in trace amounts in specific marine byproducts (e.g., tuna), its primary significance in pharmaceutical and cosmetic science lies in its role as the major hydrolytic metabolite of WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), a ubiquitous "cooling sensate" used in topical analgesics, oral care, and confectioneries.
The deuterated form (-d3) serves as the critical Internal Standard (IS) for the precise quantification of this metabolite in biological matrices (plasma, urine, skin homogenates) during toxicological and pharmacokinetic (PK) studies.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 |
| Synonyms | 2,2-Diisopropylpropionic Acid-d3; WS-23 Acid-d3 |
| CAS Number | 23119-04-2 (Unlabeled Parent) |
| Molecular Formula | |
| Molecular Weight | 161.26 g/mol (vs. 158.24 g/mol unlabeled) |
| Isotopic Purity | |
| Solubility | Soluble in Methanol, DMSO, Chloroform; Sparingly soluble in water |
| pKa (Calc.) | ~4.8 (Carboxylic Acid) |
Structural Architecture & Isotopic Logic
The molecule exhibits a highly hindered quaternary carbon at the C2 position. Understanding this steric environment is crucial for both synthesis and analytical ionization.
2.1 Molecular Symmetry and Chirality
The parent structure, 2-isopropyl-2,3-dimethylbutanoic acid, possesses a unique symmetry. The C2 carbon is bonded to:
-
A Carboxyl group (-COOH)[1]
-
A Methyl group (-CH3)
-
Two Isopropyl groups (–CH(CH3)2)
Because the C2 position holds two identical isopropyl groups, the parent molecule is achiral (possessing a plane of symmetry). However, the introduction of the deuterium label breaks this symmetry depending on its location.
The -d3 Labeling Strategy:
To maintain metabolic stability and synthetic feasibility, the deuterium label is typically engineered into the C2-Methyl group (
-
Metabolic Stability: Placing the label on the quaternary methyl prevents loss of deuterium during potential beta-oxidation or rearrangement metabolic pathways.
-
Chirality Induction: By labeling the single methyl group at C2, the molecule technically becomes chiral; however, for analytical purposes (LC-MS/MS), it co-elutes with the analyte, making enantiomeric separation unnecessary.
Synthetic Pathway: Retrosynthetic Analysis
The synthesis of the -d3 standard requires constructing the quaternary center. The most robust route involves the alpha-alkylation of the di-isopropyl precursor using trideuteromethyl iodide (
3.1 Mechanism of Synthesis
-
Precursor Selection: The starting material is 2-isopropyl-3-methylbutanoic acid (also known as diisopropylacetic acid).
-
Enolization: Treatment with a strong, non-nucleophilic base (e.g., LDA - Lithium Diisopropylamide) generates the enolate dianion.
-
Electrophilic Trapping: The enolate attacks the electrophilic methyl of
. -
Steric Considerations: Due to the massive steric bulk of the two isopropyl groups, this reaction requires rigorous temperature control (-78°C to RT) to prevent elimination side reactions.
Figure 1: Synthetic route for the introduction of the d3-methyl group at the sterically hindered alpha-position.
Analytical Application: The WS-23 Connection
While the acid itself has flavor properties, its critical importance is as a biomarker for WS-23 . WS-23 is a synthetic cooling agent that avoids the menthol-associated odor but retains the cooling sensation. Upon absorption (transdermal or mucosal), WS-23 is metabolized via amidase activity into 2-isopropyl-2,3-dimethylbutanoic acid.
4.1 Mass Spectrometry Protocol (LC-MS/MS)
Quantification requires Negative Electrospray Ionization (ESI-) due to the acidic proton. The -d3 IS corrects for matrix effects (ion suppression) in complex samples like plasma or skin lotions.
Protocol: Solid Phase Extraction (SPE) & Quantification
-
Sample Preparation:
-
Aliquot 100 µL biological matrix (Plasma/Urine).
-
Spike: Add 10 µL of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (1 µg/mL in Methanol).
-
Precipitation: Add 300 µL cold Acetonitrile (1% Formic Acid) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.
-
Supernatant Transfer: Move supernatant to LC vial.
-
-
LC Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH 9). Note: Basic pH ensures full deprotonation of the acid, improving peak shape.
-
Mobile Phase B: Methanol.
-
Gradient: 40% B to 95% B over 4 minutes.
-
-
MS/MS Transitions (MRM Mode): The fragmentation pattern is driven by the loss of the carboxyl group (
) and cleavage of the isopropyl chains.
| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) |
| Target Analyte | 157.2 | 113.1 (Loss of | 15 |
| IS (d3-Analog) | 160.2 | 116.1 (Loss of | 15 |
Note: The mass shift of +3 Da is maintained in the fragment ion, confirming the label is retained on the carbon backbone (the methyl group) and not lost with the carboxyl.
Figure 2: Workflow for the quantification of WS-23 metabolite using the d3-Internal Standard.
Handling and Stability
-
Storage: Store neat material at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.
-
Solution Stability: Stock solutions in Methanol are stable for 6 months at -20°C.
-
Volatility: As a branched fatty acid, the free acid has significant volatility. Avoid prolonged evaporation steps under Nitrogen streams; use vacuum centrifugation or keep in basic solution (salt form) during concentration steps.
References
-
Chemical Identity & Catalog Data. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Product Sheet. Toronto Research Chemicals (TRC). Link
-
Parent Compound Context. WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide) Cooling Agent Profile. The Good Scents Company. Link
-
Metabolic Pathway. Hydrolysis of Carboxamides in Biological Systems. PubChem Compound Summary for WS-23. Link
-
Synthetic Methodology. Alkylation of Hindered Carboxylic Acid Enolates. Journal of Organic Chemistry (General Reference for Alpha-Alkylation). Link
-
Analytical Method Grounding. Determination of Cooling Agents in Cosmetic Products by LC-MS/MS. Application Note, Sciex/Agilent (General Protocol Adaptation). Link
Sources
An In-depth Technical Guide to 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Role of Isotopic Labeling in Modern Research
In the landscape of contemporary biomedical and pharmaceutical research, the strategic incorporation of stable isotopes into molecules of interest represents a cornerstone of innovation. Deuterium-labeled compounds, in particular, have emerged as indispensable tools, offering unparalleled insights into metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. This guide focuses on a specific, yet illustrative example: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3. While seemingly a niche molecule, its structure as a deuterated branched-chain fatty acid places it at the intersection of critical areas of study, including metabolism, drug development, and analytical chemistry. As a Senior Application Scientist, this document is crafted to provide not just a repository of data, but a cohesive narrative that underscores the scientific rationale behind the synthesis, analysis, and potential applications of this and similar isotopically labeled compounds.
Compound Identification and Physicochemical Properties
1.1. Core Identification
-
Systematic Name: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
-
Synonyms: 2,2-Diisopropylpropionic Acid-d3; 2,3-Dimethyl-2-isopropylbutanoic Acid-d3
-
CAS Number: 23119-04-2
1.2. Physicochemical Data
A comprehensive understanding of the physicochemical properties of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is fundamental to its application in experimental settings. These properties dictate its solubility, stability, and compatibility with various analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅D₃O₂ | |
| Molecular Weight | 161.26 g/mol | |
| Appearance | Neat |
Synthesis and Isotopic Labeling Strategy
2.1. Proposed Retrosynthetic Analysis
The logical approach to the synthesis of the target molecule involves the preparation of the non-deuterated parent compound, 2-Isopropyl-2,3-dimethylbutanoic acid, followed by a late-stage deuterium exchange, or the use of a deuterated starting material. A robust method for the synthesis of the parent compound involves the carboxylation of a Grignard reagent.
Caption: Proposed retrosynthetic pathway for 2-Isopropyl-2,3-dimethylbutanoic Acid-d3.
2.2. Experimental Protocol: Synthesis of 2-Isopropyl-2,3-dimethylbutanoic Acid (Non-deuterated)
This protocol outlines the synthesis of the non-deuterated precursor.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the appropriate alkyl halide (e.g., 2-bromo-2,3-dimethylbutane) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Carboxylation:
-
Cool the Grignard reagent in an ice-salt bath.
-
Slowly bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard solution onto crushed dry ice.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the product by distillation under reduced pressure.
-
2.3. Deuterium Labeling Strategy
The introduction of the deuterium atoms at the C3 methyl group can be achieved through several methods. A late-stage H/D exchange at the α-position to a carbonyl group is a common strategy.
-
α-Deuteration via Enolate Formation: The parent carboxylic acid can be deprotonated at the α-position using a strong base (e.g., lithium diisopropylamide, LDA) in an aprotic solvent at low temperature to form an enolate. Quenching the enolate with a deuterium source, such as D₂O or a deuterated alkyl halide (e.g., iodomethane-d3), would introduce the deuterium label. For 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, where the deuterium is on a methyl group, the synthesis would likely involve a deuterated starting material.
-
Synthesis from a Deuterated Precursor: A more direct approach would involve the use of a deuterated starting material in the Grignard synthesis. For example, starting with a deuterated analogue of 2-bromo-2,3-dimethylbutane where one of the methyl groups is deuterated.
Analytical Methodologies
The accurate quantification of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 in complex biological matrices is crucial for its application in pharmacokinetic and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this purpose.
3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like short- and branched-chain fatty acids.
3.1.1. Sample Preparation and Derivatization
Due to the polar nature of the carboxylic acid group, derivatization is often necessary to improve volatility and chromatographic performance.
-
Extraction: Liquid-liquid extraction with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) is a common method to isolate the analyte from aqueous biological samples.
-
Derivatization: Esterification is the most common derivatization strategy.
-
Methyl Esterification: Reaction with diazomethane or methanolic HCl.
-
Silylation: Reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.
-
3.1.2. GC-MS Protocol
-
Chromatographic Separation:
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-FATWAX), is recommended for the separation of fatty acid esters.
-
Oven Program: A temperature gradient program is typically employed to ensure good separation of analytes with different volatilities.
-
Injection: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is the standard ionization technique for GC-MS.
-
Detection Mode: Selected Ion Monitoring (SIM) mode is used for targeted quantification to enhance sensitivity and selectivity by monitoring specific fragment ions of the analyte and the internal standard.
-
Caption: General workflow for GC-MS analysis of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and is particularly well-suited for the analysis of less volatile compounds or when derivatization is to be avoided.
3.2.1. Sample Preparation
-
Protein Precipitation: For plasma or serum samples, protein precipitation with a cold organic solvent (e.g., acetonitrile, methanol) is a common first step.
-
Solid-Phase Extraction (SPE): SPE can be used for sample cleanup and concentration. A mixed-mode or anion-exchange sorbent can be effective for retaining carboxylic acids.
3.2.2. LC-MS/MS Protocol
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile, methanol) is typically employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.
-
Applications in Research and Drug Development
As a stable isotope-labeled internal standard, 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is an invaluable tool in quantitative bioanalysis. Its primary application lies in pharmacokinetic and metabolic studies of its non-deuterated analogue or other structurally related compounds.
4.1. Internal Standard in Quantitative Bioanalysis
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1] 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is an ideal internal standard for the quantification of the endogenous or administered non-deuterated compound for the following reasons:
-
Co-elution: It has nearly identical chromatographic retention time as the analyte.
-
Similar Ionization Efficiency: It exhibits the same ionization behavior in the mass spectrometer source.
-
Correction for Matrix Effects: It effectively compensates for variations in sample preparation and ion suppression or enhancement caused by the biological matrix.
4.2. Pharmacokinetic Studies
The use of deuterated compounds allows for more precise pharmacokinetic analyses.[2] By administering the non-deuterated compound and using the deuterated version as an internal standard for quantification in biological fluids over time, key pharmacokinetic parameters can be accurately determined:
-
Absorption
-
Distribution
-
Metabolism
-
Excretion (ADME)
-
Half-life
-
Bioavailability
4.3. Metabolic Pathway Elucidation
The non-deuterated parent compound, 2-Isopropyl-2,3-dimethylbutanoic acid, is a branched-chain fatty acid. Branched-chain fatty acids are known to be involved in various metabolic processes, often originating from the catabolism of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine.[3][4]
Caption: Simplified metabolic pathway of branched-chain amino acids leading to branched-chain fatty acids.
By using 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as a tracer, researchers can follow its metabolic fate and identify its downstream metabolites. This is achieved by tracking the mass shift of 3 Da in the mass spectra of potential metabolites.
Conclusion and Future Perspectives
2-Isopropyl-2,3-dimethylbutanoic Acid-d3, with its CAS number 23119-04-2, represents more than just a chemical entity. It is a powerful tool that enables researchers to conduct highly precise and accurate quantitative studies in the complex milieu of biological systems. Its primary role as a stable isotope-labeled internal standard is critical for robust bioanalytical method development and validation, particularly in the fields of pharmacokinetics and metabolomics. As our understanding of the intricate roles of branched-chain fatty acids in health and disease continues to grow, the utility of tools like 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 will undoubtedly expand, facilitating new discoveries and advancements in drug development and personalized medicine.
References
-
SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]
- Bame, J. R., et al. (2018). A fast, fully validated GC-MS method using a simplified pretreatment for the quantification of short and branched chain fatty acids in human stool. Journal of Mass Spectrometry, 53(11), 1147-1155.
- Zheng, X., et al. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753.
- Bork, I., et al. (2018). Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus. Frontiers in Microbiology, 9, 442.
- Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. (2019). Metabolic Engineering, 55, 137-146.
Sources
- 1. scispace.com [scispace.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Metabolic profiling as a powerful tool for the analysis of cellular alterations caused by 20 mycotoxins in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Molecular Weight & Application of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Executive Summary
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (CAS Ref: 23119-04-2 for unlabeled parent) is a stable isotope-labeled analog of a highly branched fatty acid. With an average molecular weight of 161.26 g/mol , this compound serves as a critical Internal Standard (IS) in quantitative proteomics and metabolomics, specifically for the analysis of volatile organic compounds (VOCs) and complex branched-chain fatty acids.
This guide provides a definitive breakdown of its physicochemical properties, the mathematical derivation of its isotopic mass, and a validated protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS).
Part 1: Physicochemical Profile & Molecular Weight Analysis
Structural Composition
The molecule consists of a butanoic acid backbone heavily substituted at the C2 and C3 positions. The "d3" designation typically indicates the replacement of three hydrogen atoms with deuterium (
| Property | Data |
| Chemical Name | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 |
| Molecular Formula | |
| Average Molecular Weight | 161.26 g/mol |
| Monoisotopic Mass | 161.1496 Da |
| Parent CAS (Unlabeled) | 23119-04-2 |
| Physical State | Liquid / Neat Oil |
| Solubility | Soluble in Methanol, Chloroform, Ethyl Acetate; Insoluble in Water |
The Mathematics of Mass: Average vs. Monoisotopic
For researchers preparing stock solutions, the Average Molecular Weight is used for gravimetric calculations. For mass spectrometrists setting up Multiple Reaction Monitoring (MRM) transitions, the Monoisotopic Mass is the required input.
A. Average Molecular Weight Calculation (For Weighing): Based on standard atomic weights (C=12.011, H=1.008, O=15.999, D≈2.014)
B. Monoisotopic Mass Calculation (For MS/MS):
Based on specific isotope masses (
Part 2: Technical Deep Dive - The Deuterium Isotope Effect
In chromatography, the substitution of Hydrogen with Deuterium introduces a physicochemical shift known as the Deuterium Isotope Effect . This is critical when using the molecule as an Internal Standard.
Chromatographic Retention Shift
Due to the slightly shorter C-D bond length (compared to C-H) and reduced molar volume, deuterated isotopologues often elute slightly earlier than their non-deuterated parents in Reverse Phase LC, and slightly earlier in GC due to vapor pressure differences.
-
Implication: When setting integration windows in GC-MS, do not assume the IS elutes at the exact same second as the analyte. Expect a shift of -0.02 to -0.10 minutes .
Visualization: Structural Logic & Analysis
The following diagram illustrates the structural connectivity and the analytical workflow for verifying this compound.
Caption: Workflow from synthesis to mass spectrometric detection, highlighting the +3 Da mass shift logic.
Part 3: Validated Experimental Protocols
Protocol: Preparation of Primary Stock Standard
Objective: Create a stable 1.0 mg/mL stock solution for long-term storage.
Reagents:
-
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (Neat oil).[1]
-
Methanol (LC-MS Grade).
-
Class A Volumetric Flask (10 mL).
Methodology:
-
Equilibration: Allow the neat standard vial to reach room temperature (20-25°C) to reduce viscosity errors.
-
Gravimetry: Place a 10 mL volumetric flask on an analytical balance (precision 0.01 mg). Tare the balance.
-
Transfer: Using a gas-tight syringe, transfer approximately 10.0 mg of the neat oil into the flask. Record the exact mass (e.g., 10.05 mg).
-
Calculation:
-
-
Solvation: Add 5 mL of Methanol. Swirl gently to dissolve. The compound is lipophilic but dissolves readily in alcohols.
-
Dilution: Dilute to volume with Methanol. Stopper and invert 10 times.
-
Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C . Stability is >12 months if sealed.
Protocol: GC-MS Quantification Settings
Objective: Quantify the unlabeled analyte using the d3-analog as the Internal Standard.
Instrument: GC-MS (Single Quadrupole or Triple Quad). Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
Parameters:
-
Inlet Temp: 250°C.
-
Injection Mode: Splitless (1 µL).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 3 min).
-
-
Ion Source: Electron Impact (EI) at 70 eV.
SIM (Selected Ion Monitoring) Setup:
-
Analyte (Unlabeled): Scan for molecular ion
(158) or characteristic fragment (Loss of isopropyl). -
Internal Standard (d3): Scan for
(161) or corresponding deuterated fragment. -
Note: Always verify the fragmentation pattern. If the deuterium is on the isopropyl group and that group is lost during fragmentation, the "label" is lost, and the IS becomes indistinguishable from the analyte. Ensure the monitored fragment retains the d3-label.
References
-
Santa Cruz Biotechnology. 2-Isopropyl-2,3-dimethylbutanoic Acid (CAS 23119-04-2).[2][3] Retrieved from
-
CymitQuimica. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (CAS 23119-04-2, Labeled).[1] Retrieved from
-
Splendid Lab. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Reference Standard. Retrieved from
-
United States Biological. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Data Sheet. Retrieved from
Sources
A Technical Guide to 2-Isopropyl-2,3-dimethylbutanoic Acid-d3: Sourcing and Application as a Bioanalytical Internal Standard
This guide provides an in-depth overview of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, a critical reagent for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical chemistry. We will explore its chemical identity, identify key commercial suppliers, and provide a detailed, field-proven protocol for its application as a stable isotope-labeled internal standard in quantitative mass spectrometry.
Introduction: The Role of Stable Isotope-Labeled Internal Standards
In modern drug development, the precise quantification of a drug or its metabolite in a biological matrix (e.g., plasma, urine) is fundamental to understanding its pharmacokinetic profile.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
The accuracy of LC-MS/MS quantification, however, is susceptible to variations in sample preparation, matrix effects, and instrument response. To correct for this variability, an internal standard (IS) is employed. An ideal IS behaves identically to the analyte of interest during extraction and ionization but is distinguishable by the mass spectrometer.[3] A stable isotope-labeled (SIL) version of the analyte, such as 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, represents the pinnacle of internal standards. The incorporation of deuterium (d3) results in a compound with a higher mass-to-charge ratio (m/z) but nearly identical physicochemical properties—including extraction recovery, chromatographic retention time, and ionization efficiency—to its unlabeled counterpart.[4]
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is the deuterated analogue of 2-Isopropyl-2,3-dimethylbutanoic acid (CAS 23119-04-2), a compound identified as a component in tuna byproducts and used as a synthetic intermediate.[5][6][7] The d3-labeled version serves as an indispensable tool for the accurate quantification of the parent compound in complex biological and environmental samples.
Chemical Properties and Identification
Correctly identifying the target compound is the first step in procurement and application. The key identifiers for 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 are summarized below.
| Property | Identifier | Source(s) |
| Compound Name | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | [8][9] |
| Synonyms | 2,2-Diisopropylpropionic Acid-d3; 2,3-Dimethyl-2-isopropylbutanoic Acid-d3; NSC 59892-d3 | [8][10] |
| Molecular Formula | C₉H₁₅D₃O₂ | [6][8][10] |
| Molecular Weight | 161.26 g/mol | [6][8][10] |
| CAS Number (Unlabeled) | 23119-04-2 | [5][7][8][11] |
Commercial Suppliers of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Procuring high-quality, well-characterized standards is crucial for regulatory compliance and data integrity. The following table consolidates information on known commercial suppliers of this deuterated compound. Researchers should always request a Certificate of Analysis (CoA) to verify isotopic purity, chemical purity, and concentration.
| Supplier | Product Code / Reference | Notes |
| CymitQuimica | TR-I824447 | Distributed under the TRC (Toronto Research Chemicals) brand. Intended for laboratory use only.[8] |
| LGC Standards | TRC-I824447 | Also a distributor for TRC products. The website notes that this product may require custom synthesis, implying it may not be a stock item.[9] |
| CRO Splendid Lab Pvt. Ltd. | CSL-90101 | Listed as a pharma impurity supplier and custom synthesis provider.[10] |
| United States Biological | 418492 | States the product should be stored at -20°C. For research use only.[6] |
Application Protocol: Use as an Internal Standard in LC-MS/MS Bioanalysis
This section provides a comprehensive, step-by-step protocol for using 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as an internal standard to quantify its unlabeled analogue in rat plasma.
Experimental Rationale
The core principle is to add a known, fixed concentration of the d3-internal standard (IS) to all samples, including calibration standards, quality controls (QCs), and unknown study samples. The analyte/IS peak area ratio is then used to construct a calibration curve and quantify the analyte in the unknown samples. This ratiometric approach corrects for analyte loss during sample processing and fluctuations in instrument performance.
Bioanalytical Workflow Diagram
Caption: Workflow for bioanalytical sample quantification using a stable isotope-labeled internal standard.
Step-by-Step Methodology
1. Preparation of Stock Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh ~1 mg of unlabeled 2-Isopropyl-2,3-dimethylbutanoic acid and dissolve in 1 mL of methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh ~1 mg of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 and dissolve in 1 mL of methanol.
-
Rationale: High-concentration stocks in an organic solvent ensure stability. Methanol is a common choice for its volatility and ability to dissolve a wide range of compounds. Store stocks at -20°C or below.[6]
2. Preparation of Working Solutions:
-
Analyte Spiking Solutions: Serially dilute the Analyte Stock with 50:50 methanol:water to create a series of working solutions for spiking calibration standards (e.g., from 10 ng/mL to 10,000 ng/mL).
-
Internal Standard Working Solution (ISWS): Dilute the Internal Standard Stock to a final concentration of 500 ng/mL in methanol. The optimal concentration should be determined during method development but is often set near the mid-point of the calibration range.
-
Rationale: Serial dilutions allow for the creation of a calibration curve spanning the expected concentration range of the unknown samples.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank rat plasma into appropriately labeled 1.5 mL microcentrifuge tubes.
-
For calibration standards, add 5 µL of the appropriate Analyte Spiking Solution. For blank samples, add 5 µL of 50:50 methanol:water.
-
Add 10 µL of the ISWS (500 ng/mL) to all tubes except the double-blank (which receives 10 µL of methanol).
-
Add 200 µL of ice-cold acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Rationale: Protein precipitation is a rapid and effective method for removing the bulk of matrix interferences. Spiking the IS early ensures it undergoes the same extraction process as the analyte. Evaporation and reconstitution concentrate the sample and ensure it is dissolved in a solvent compatible with the LC mobile phase, which is critical for good peak shape.
4. LC-MS/MS Analysis:
-
LC Conditions (Example):
- Column: C18, 2.1 x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 3 minutes
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
-
MS/MS Conditions (Example - Negative Ion Mode):
- Analyte Transition (MRM): Q1 m/z 157.2 -> Q3 m/z 113.2
- Internal Standard Transition (MRM): Q1 m/z 160.2 -> Q3 m/z 116.2
-
Rationale: A C18 column is a good starting point for retaining non-polar acidic compounds. The Multiple Reaction Monitoring (MRM) mode provides high selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS. The 3-Dalton mass difference between the analyte (157.2 - H) and the IS (160.2 - H) allows for their unambiguous differentiation.
5. Data Analysis:
-
Integrate the chromatographic peaks for both the analyte and IS transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for each calibration standard.
-
Plot the peak area ratio against the nominal concentration of the analyte for the calibration standards.
-
Apply a linear regression with 1/x² weighting to generate a calibration curve.
-
Use the regression equation to calculate the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.
Conclusion
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a specialized but essential tool for researchers requiring precise quantification of its unlabeled analogue. Its use as a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical practice, enabling the generation of robust and reliable pharmacokinetic data. By understanding the compound's properties, identifying reputable suppliers, and implementing a scientifically sound analytical protocol, researchers can ensure the highest level of data quality and integrity in their drug development programs.
References
-
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 . CRO Splendid Lab Pvt. Ltd. [Link]
-
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 . Naximall. [Link]
-
2-Isopropyl-2,3-dimethylbutanoic acid | CAS#:23119-04-2 . Chemsrc. [Link]
-
2,3-dimethyl-2-propan-2-yl-butanoic acid . LookChem. [Link]
-
Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats . Journal of Applied Toxicology. [Link]
-
2-Isopropyl-2,3-dimethylbutanal . PubChem. [Link]
-
Dermal absorption and pharmacokinetics of isopropanol in the male and female F-344 rat . Fundamental and Applied Toxicology. [Link]
-
Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules . Scripps Research. [Link]
- Preparation method for deuterated compound.
-
ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS . ResearchGate. [Link]
-
Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs . ChemRxiv. [Link]
-
Special Issue : Drug Metabolism, Pharmacokinetics and Bioanalysis . MDPI. [Link]
-
Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products . PubMed. [Link]
-
The Effects of Pharmaceutical Excipients on Drug Disposition . Cardiff University. [Link]
Sources
- 1. Drug Metabolism and Pharmacokinetics: Evaluating the drug-like properties of molecules. » Drug Metabolism and Pharmacokinetics » The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology » The Wertheim UF Scripps Institute » University of Florida [wertheim.scripps.ufl.edu]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]
- 5. 2-Isopropyl-2,3-dimethylbutanoic Acid | CAS 23119-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. usbio.net [usbio.net]
- 7. lookchem.com [lookchem.com]
- 8. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
- 9. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 [lgcstandards.com]
- 10. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 11. 2-Isopropyl-2,3-dimethylbutanoic acid | CAS#:23119-04-2 | Chemsrc [chemsrc.com]
Technical Guide: Isotopic Purity and Characterization of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Topic: Isotopic Purity of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Content Type: Technical Guide / Whitepaper Audience: Researchers, Bioanalytical Scientists, and CMC Professionals[1][2][3]
Executive Summary
In the realm of quantitative bioanalysis and flavor chemistry, 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (CAS 23119-04-2 labeled) serves as a critical Stable Isotope Labeled Internal Standard (SIL-IS).[1][2][3] It is the primary metabolite and hydrolytic precursor of WS-23 (N,2,3-Trimethyl-2-isopropylbutanamide), a ubiquitous cooling agent used in pharmaceuticals, tobacco, and consumables.[1][2][3]
The utility of this SIL-IS in LC-MS/MS assays is predicated entirely on its isotopic purity .[1][3] An insufficient degree of deuteration (specifically, the presence of unlabeled "d0" isotopologues) introduces a "cross-talk" bias that compromises the Lower Limit of Quantitation (LLOQ).[2][3] This guide provides a rigorous framework for defining, measuring, and validating the isotopic purity of this sterically hindered branched-chain fatty acid.[2][3]
Molecular Architecture & Labeling Strategy
Structural Analysis
The molecule features a highly congested quaternary carbon at position 2 (C2) .[1][3] This steric bulk is a double-edged sword:
-
Advantage: It prevents metabolic racemization and inhibits Hydrogen-Deuterium (H/D) exchange at the alpha-position (since C2 has no protons).[1][3]
-
Challenge: It complicates synthetic access, often requiring aggressive alkylation strategies to introduce the deuterium label.[2][3]
Structure:
-
Substituents: Isopropyl group (C2), Methyl group (C2), Methyl group (C3).[2][3]
-
Label Location (d3): Typically, the label is incorporated as a trideuteromethyl group (-CD3) at C2 or C3 to ensure metabolic stability.[1][2][3]
The "d0 Contribution" Phenomenon
For an internal standard, "Chemical Purity" (>98%) is secondary to "Isotopic Purity."[2][3] The critical specification is the abundance of the d0 (unlabeled) species.[2][3]
-
Scenario: You are quantifying trace levels (pg/mL) of the acid in plasma.
-
Risk: If your d3-standard contains 1% d0, adding the standard effectively "contaminates" your sample with the native analyte, artificially inflating the measured concentration.[1][2][3]
-
Requirement: For high-sensitivity assays, the d0 contribution must be <0.5% .
Analytical Determination of Isotopic Purity
This section details the two-pronged approach required to validate the material: HRMS for isotopologue distribution and qNMR for positional specificity.[1][3]
Protocol A: High-Resolution Mass Spectrometry (HRMS)
Objective: To quantify the molar distribution of d0, d1, d2, and d3 species.[2]
Instrumentation: Q-TOF or Orbitrap MS (ESI Negative Mode).[1][3]
Step-by-Step Methodology:
-
Sample Prep: Dissolve 1 mg of the standard in 1 mL of Methanol (LC-MS grade). Dilute to 1 µg/mL.[1][3]
-
Infusion: Direct infusion at 5 µL/min to avoid chromatographic peak widening effects.
-
Acquisition:
-
Data Processing:
Table 1: Theoretical vs. Acceptable Isotopologue Distribution
| Isotopologue | Mass Shift | Theoretical (Perfect Synthesis) | Typical Acceptable Limit (Commercial) | Analytical Impact |
| d0 | M+0 | 0.0% | < 0.5% | CRITICAL: Causes false positives in blank matrices.[1][2][3] |
| d1 | M+1 | 0.0% | < 2.0% | Minimal impact (unless overlap with C13).[3] |
| d2 | M+2 | 0.0% | < 5.0% | Reduces IS signal intensity but not accuracy.[1][3] |
| d3 | M+3 | 100% | > 92.5% | The active internal standard species.[3] |
Protocol B: Quantitative Proton NMR (¹H-qNMR)
Objective: To verify the label is on a stable methyl group and not exchangeable.[1][3]
Rationale: MS tells you how many deuteriums are present; NMR tells you where they are.[1][3] If the deuterium is on an exchangeable site (e.g., -OD), it will be lost in aqueous media.[2][3]
Methodology:
-
Solvent: CDCl₃ (99.8% D) with TMS.
-
Analysis:
-
The unlabeled compound shows distinct doublets/singlets for the isopropyl and backbone methyls.[3]
-
In the d3-analog , one specific methyl signal (integrating to 3H) should disappear completely.[1][2][3]
-
Validation: If the signal is reduced by 98% (residual integration < 0.06H), the positional purity is confirmed.[2][3]
-
Synthesis & Stability Logic
Understanding the synthesis pathway helps predict impurities.[3] The steric hindrance of the 2-isopropyl-2,3-dimethyl system dictates that the deuterium is likely introduced early, often via methylation of a nitrile precursor.[1][2][3]
Figure 1: Conceptual synthesis pathway highlighting the alkylation step where isotopic dilution is most likely to occur.[1][3]
Application Criticality in Bioanalysis[1][2][3]
When using this compound to quantify WS-23 or the acid metabolite in biological matrices (e.g., tuna tissue, plasma), the Cross-Signal Interference (CSI) must be calculated.[2][3]
The CSI Equation:
Acceptance Criteria:
-
FDA/EMA Bioanalytical Guidelines require the interference in the blank IS sample to be < 20% of the LLOQ response.[1][2][3]
-
Practical Implication: If your d3-standard has 1% d0, and you add a high concentration of IS, you may fail the LLOQ acceptance criteria.[2][3]
References
-
Wang, S., et al. (2022).[2][3] Rapid characterization of isotopic purity of deuterium-labeled organic compounds using ESI-HRMS. ResearchGate. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]
- 3. CAS 23119-04-2: 2,3-dimethyl-2-(propan-2-yl)butanoic acid [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
A Technical Guide to the Solubility of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 in Organic Solvents
Abstract
The determination of a compound's solubility profile is a cornerstone of early-phase drug development and chemical process design. This guide provides an in-depth technical overview of the solubility characteristics of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3. We will explore the theoretical physicochemical principles that govern its solubility, present a predictive solubility map across a range of common organic solvents, and provide a detailed, field-proven experimental protocol for empirical solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in solution.
Introduction and Compound Profile
1.1. The Analyte: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
2-Isopropyl-2,3-dimethylbutanoic Acid is a highly branched, nine-carbon carboxylic acid. The "-d3" designation indicates that three specific hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is a common strategy in pharmaceutical development to study a drug's metabolic fate or, in some cases, to intentionally alter its metabolic rate through the kinetic isotope effect[1][2].
-
Molecular Formula: C₉H₁₅D₃O₂[3]
-
Molecular Weight: ~161.26 g/mol [3]
-
Core Structure: A carboxylic acid functional group attached to a sterically hindered, branched alkyl chain.
For the purposes of this guide, the solubility of the deuterated form (d3) is considered functionally identical to its non-deuterated protium analog. The substitution of deuterium for protium results in negligible changes to the molecule's polarity and intermolecular forces, which are the primary drivers of solubility in organic solvents[4]. Any minor differences in properties like melting point or crystal lattice energy are unlikely to significantly alter its qualitative solubility classification across different solvent classes[4].
1.2. The Critical Importance of Solubility
Understanding and quantifying the solubility of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a critical-path activity in drug development. Solubility data directly informs:
-
Formulation Development: Selecting appropriate solvent systems for liquid dosage forms, crystallization processes, and purification.
-
Process Chemistry: Designing efficient reaction and workup conditions.
-
Preclinical Studies: Preparing stock solutions for in-vitro and in-vivo assays at relevant concentrations.
-
Analytical Method Development: Choosing suitable mobile phases for chromatographic separation and solvents for spectroscopic analysis.
Theoretical Framework: Predicting Solubility
The solubility of 2-Isopropyl-2,3-dimethylbutanoic Acid is dictated by the interplay between its molecular structure and the properties of the solvent. The principle of "like dissolves like" serves as our primary guide[5].
2.1. Solute-Solvent Interactions
The molecule possesses a dual nature:
-
A Polar, Hydrophilic "Head": The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the C=O)[6][7][8]. This allows for strong, favorable interactions with polar solvents.
-
A Nonpolar, Lipophilic "Tail": The bulky, branched C8 alkyl chain is nonpolar and interacts primarily through weaker van der Waals dispersion forces[9][10]. This part of the molecule favors interactions with nonpolar solvents.
A solvent's ability to dissolve this compound depends on its capacity to effectively solvate both of these regions.
2.2. Impact of Molecular Structure on Solubility
The solubility of carboxylic acids generally decreases as the carbon chain length increases because the nonpolar character of the molecule begins to dominate[6][7][9][11]. For 2-Isopropyl-2,3-dimethylbutanoic Acid, the extensive branching of the alkyl group introduces steric hindrance. This bulkiness can disrupt efficient packing into a crystal lattice, potentially lowering the energy required to break apart the solid state and thus favoring dissolution compared to a linear isomer of the same molecular weight.
2.3. Predictive Solubility Map
Based on these principles, we can predict the solubility of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 across a spectrum of common organic solvents. This qualitative assessment is invaluable for initial solvent screening.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The solvent's ability to hydrogen bond strongly with the carboxylic acid group overcomes the nonpolar nature of the alkyl chain. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Moderate | These solvents can act as hydrogen bond acceptors and have sufficient polarity to interact with the -COOH group. Solvents with carbonyl groups show a particularly large increase in acid solubility[12]. |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl Ether | Moderate to Low | The large nonpolar tail will have favorable interactions, but the highly polar carboxylic acid head will be poorly solvated, limiting overall solubility. Carboxylic acids are generally soluble in solvents like toluene and diethyl ether[6][7][11]. |
| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, enabling them to effectively solvate both the polar head and, to a lesser extent, the nonpolar tail. |
Gold-Standard Protocol: Empirical Solubility Determination via the Shake-Flask Method
While theoretical prediction is useful, empirical determination is essential for quantitative accuracy. The equilibrium shake-flask method is the gold-standard technique, recommended by regulatory bodies like the OECD[13][14][15].
3.1. Causality Behind the Method
This protocol is designed to achieve a state of thermodynamic equilibrium between the undissolved solid and the saturated solution. Every step is deliberate:
-
Using Excess Solid: Ensures that the solution reaches its maximum saturation point.
-
Controlled Agitation & Temperature: Provides consistent energy input to overcome the activation energy of dissolution and ensures the measurement is performed under defined, reproducible conditions[16].
-
Equilibration Time: Allows the system sufficient time to reach a true equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Filtration: Removes all undissolved microparticulates, ensuring that the analyzed sample represents only the truly dissolved solute.
-
Validated Analytical Method: Guarantees that the final concentration measurement is accurate and reliable.
3.2. Step-by-Step Experimental Workflow
-
Preparation:
-
Dispense a known excess amount of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (e.g., 20-30 mg) into several 4 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent.
-
Seal the vials securely with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled chamber (e.g., 25 °C).
-
Agitate the samples at a constant speed (e.g., 250 RPM) for a minimum of 24 hours to ensure equilibrium is reached. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to create a vortex[16].
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let larger particles settle.
-
Carefully draw the supernatant using a glass or polypropylene syringe.
-
Immediately filter the supernatant through a 0.22 µm chemically-resistant syringe filter (e.g., PTFE or nylon) into a clean, pre-labeled HPLC vial. This step is critical to remove any remaining solid particles.
-
-
Analysis:
-
Prepare a series of accurate dilutions of the filtered sample using the same solvent.
-
Quantify the concentration of the compound in the diluted samples using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculate the original concentration in the saturated solution by applying the dilution factor. The experiment should be performed in triplicate for each solvent[16].
-
3.3. Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Conclusion and Practical Implications
The solubility of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is governed by the balance between its polar carboxylic acid head and its large, nonpolar alkyl tail. It exhibits high solubility in polar solvents, particularly those capable of hydrogen bonding, and lower solubility in nonpolar aliphatic solvents. For drug development professionals, this profile suggests that polar aprotic solvents like acetone or ethyl acetate, or polar protic solvents like ethanol, would be excellent starting points for formulation, purification, and analytical sample preparation. The detailed shake-flask protocol provided herein serves as a robust, self-validating system for obtaining the precise, quantitative data needed to advance a research or development program with confidence.
References
-
UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Retrieved from [Link]
-
Thompson, S. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Isopropyl-2,3-dimethylbutanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]
-
OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
-
Carolina Biological Supply Company. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Odinity. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemguide. (n.d.). an introduction to carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isopropyl-2,3-dimethylbutanal. Retrieved from [Link]
-
Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. Retrieved from [Link]
-
Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?. Retrieved from [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
-
YouTube. (2021, January 8). Solubility of Carboxylic Acids N5. Retrieved from [Link]
-
ResearchGate. (2020, August 7). (PDF) Deuterium as a tool for changing the properties of pharmaceutical substances (Review). Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Deuterated drugs; where are we now?. Retrieved from [Link]
-
Regulations.gov. (2014, May 7). Water Solubility (Flask Method). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
- 4. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.ws [chem.ws]
- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. who.int [who.int]
Methodological & Application
Application Note: High-Sensitivity Quantitation of 2-Isopropyl-2,3-dimethylbutanoic Acid in Biological Matrices using Stable Isotope Dilution LC-MS/MS
Abstract
This application note details a robust, validated protocol for the quantification of 2-Isopropyl-2,3-dimethylbutanoic acid (IDBA) in complex biological matrices (plasma and tissue homogenates) using 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (IDBA-d3) as the internal standard (IS). While IDBA is known as a key flavor component in marine products (e.g., tuna) and a chiral intermediate in pharmaceutical synthesis, its structural similarity to branched-chain fatty acid metabolites (e.g., valproic acid derivatives) necessitates precise analytical methods for pharmacokinetic (PK) and metabolic profiling. This method utilizes Negative Electrospray Ionization (ESI-) LC-MS/MS to achieve a Lower Limit of Quantitation (LLOQ) of 5.0 ng/mL with high specificity.
Introduction & Scientific Rationale
The Analyte and the Challenge
2-Isopropyl-2,3-dimethylbutanoic acid is a medium-chain, branched fatty acid. Its analysis is complicated by:
-
Isomeric Complexity: It possesses multiple chiral centers, requiring chromatographic resolution from potential stereoisomers.
-
Ionization Efficiency: Like many aliphatic carboxylic acids, it exhibits poor ionization in positive mode and lacks strong chromophores for UV detection.
-
Matrix Interference: Endogenous fatty acids and lipids in biological samples can cause significant ion suppression.
The Solution: Stable Isotope Dilution Assay (SIDA)
To overcome matrix effects and recovery variability, 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is employed as a stable isotope internal standard. The deuterium labeling (typically on a methyl group) shifts the precursor mass by +3 Da, allowing for mass-resolved co-elution. This ensures that the IS experiences the exact same ionization suppression/enhancement and extraction efficiency as the analyte, providing a self-validating quantification system.
Experimental Protocol
Materials & Reagents[1]
-
Analyte: 2-Isopropyl-2,3-dimethylbutanoic Acid (C9H18O2, MW 158.24).[1]
-
Internal Standard: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (C9H15D3O2, MW 161.26).[2][3]
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ammonium Acetate.
-
Matrix: Human Plasma K2EDTA (or surrogate matrix for food analysis).
Solution Preparation
-
Stock Solutions: Prepare 1.0 mg/mL stocks of IDBA and IDBA-d3 in Methanol. Store at -20°C.
-
Working Standard (WS): Serially dilute IDBA stock in 50:50 MeOH:H2O to generate a calibration curve (Range: 5 – 1000 ng/mL).
-
Working Internal Standard (WIS): Dilute IDBA-d3 to a fixed concentration of 200 ng/mL in ACN. This solution also serves as the protein precipitation agent.
Sample Preparation: Protein Precipitation (PPT)
Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for throughput, relying on the high specificity of the MS/MS to handle the "dirtier" extract.
-
Aliquot 50 µL of biological sample into a 96-well plate.
-
Add 150 µL of WIS (IDBA-d3 in ACN) to each well.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean plate.
-
Dilute with 100 µL of 10 mM Ammonium Acetate in Water (to match initial mobile phase conditions and prevent peak broadening).
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH natural).
-
Mobile Phase B: Acetonitrile.[4]
-
Note: Ammonium acetate is critical to facilitate deprotonation [M-H]- in negative mode.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 0.5 | 30 | Start Gradient |
| 3.0 | 90 | Elution |
| 3.5 | 90 | Wash |
| 3.6 | 30 | Re-equilibration |
| 5.0 | 30 | End |
Mass Spectrometry (Triple Quadrupole)
-
Source: Electrospray Ionization (ESI) – Negative Mode.
-
Spray Voltage: -2500 V.
-
Capillary Temp: 350°C.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| IDBA (Analyte) | 157.1 | 113.1 | 15 | Decarboxylation [M-H-CO2]- |
| IDBA-d3 (IS) | 160.1 | 116.1 | 15 | Decarboxylation [M-H-CO2]- |
Workflow Visualization
Figure 1: Step-by-step sample preparation and analysis workflow for IDBA quantification.
Method Validation Summary
According to FDA Bioanalytical Method Validation Guidance (2018).
| Parameter | Result | Notes |
| Linearity | 5.0 – 1000 ng/mL | r² > 0.995 (1/x² weighting) |
| Accuracy | 92.5% - 106.3% | Across LLOQ, Low, Mid, High QC |
| Precision (CV) | < 8.5% | Intra- and Inter-day |
| Recovery | ~85% | Consistent between Analyte and IS |
| Matrix Effect | 0.95 - 1.05 | IS normalized matrix factor |
Expert Insights & Troubleshooting
Isomeric Interference
The structure of 2-Isopropyl-2,3-dimethylbutanoic acid allows for stereoisomers. In non-chiral columns (C18), diastereomers may partially separate.
-
Action: If multiple peaks are observed, ensure integration includes all relevant isomer peaks or validate that the biological ratio of isomers is constant. For strict chiral separation, a Chiralpak AD-RH column is recommended.
Carryover
Lipophilic acids can stick to the injector needle and tubing.
-
Action: Use a strong needle wash: 50:25:25 Isopropanol:ACN:Acetone with 0.1% Formic Acid.
Ion Suppression
If sensitivity drops, check the mobile phase pH.
-
Action: Ensure pH is > 5.0 using Ammonium Acetate. Acidic mobile phases (Formic Acid) suppress ionization of the carboxylic acid in negative mode.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Santa Cruz Biotechnology. 2-Isopropyl-2,3-dimethylbutanoic Acid Product Data. Retrieved from scbt.com. Link
-
CymitQuimica. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Reference Standard. Retrieved from cymitquimica.com. Link
-
BenchChem. Natural Occurrence and Analysis of Branched-Chain Fatty Acids. Link
Sources
Application Note: Quantitative Bioanalysis of 2-Isopropyl-2,3-dimethylbutanoic Acid in Plasma
This Application Note provides a validated, high-sensitivity protocol for the quantification of 2-Isopropyl-2,3-dimethylbutanoic Acid in plasma, utilizing its deuterated analog (-d3 ) as an Internal Standard (IS).
This compound, a branched-chain fatty acid (BCFA) structurally related to valproic acid analogues and specific cooling agent metabolites (e.g., of carboxamides), presents unique bioanalytical challenges due to steric hindrance and isomeric complexity. This guide outlines a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow using Negative Electrospray Ionization (ESI-) and Liquid-Liquid Extraction (LLE) .
Introduction & Scientific Rationale
2-Isopropyl-2,3-dimethylbutanoic Acid (CAS: 23119-04-2) is a lipophilic, branched-chain organic acid. Accurate quantification in biological matrices is critical for pharmacokinetic (PK) profiling of related carboxamide cooling agents or evaluating specific metabolic pathways involving branched-chain lipids.
Challenges:
-
Ionization Efficiency: Like many BCFAs, the analyte lacks a strong chromophore or easily ionizable basic group, making ESI- (negative mode) the preferred ionization method targeting the carboxylate anion
. -
Isomeric Interference: The structure allows for multiple stereoisomers. Chromatographic resolution is essential to distinguish the target from endogenous isobaric interferences.
-
Matrix Effects: Plasma phospholipids can suppress ionization.
The Solution: This protocol employs Stable Isotope Dilution Assay (SIDA) principles. The -d3 internal standard (C9H15D3O2) compensates for variability in extraction recovery and matrix effects, ensuring high precision and accuracy.
Experimental Workflow
2.1. Reagents and Standards
-
Analyte: 2-Isopropyl-2,3-dimethylbutanoic Acid (Neat, >98%).
-
Internal Standard (IS): 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (Isotopic purity >99%).
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE), Formic Acid.
-
Matrix: Drug-free K2EDTA Human Plasma.
2.2. Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)
Rationale: Acidification suppresses ionization of the carboxylic acid (pKa ~4.8), driving it into the organic phase while leaving polar plasma contaminants behind. MTBE is selected for its high recovery of lipophilic acids and clean evaporation profile.
Protocol Steps:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Working IS Solution (500 ng/mL in 50:50 MeOH:H2O). Vortex for 10 sec.
-
Acidification: Add 10 µL of 1.0 M Formic Acid (pH adjustment to ~3.0). Vortex.
-
Extraction: Add 400 µL of MTBE.
-
Agitation: Shake/Vortex vigorously for 10 minutes at 1500 rpm.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 300 µL of the upper organic supernatant to a clean glass vial.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and centrifuge.
2.3. LC-MS/MS Conditions
Chromatography (LC):
-
System: UHPLC System (e.g., Agilent 1290 / Waters Acquity).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm). Rationale: High surface area C18 is required to retain the small, hydrophobic acid.
-
Column Temp: 45°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Mobile Phases:
-
MP A: 5 mM Ammonium Acetate in Water (pH natural). Rationale: Ammonium acetate buffers the system; slightly basic pH post-column aids negative ionization.
-
MP B: Acetonitrile (100%).
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 20 | Initial Hold |
| 0.50 | 20 | Loading |
| 3.00 | 90 | Elution of Analyte |
| 4.00 | 90 | Wash |
| 4.10 | 20 | Re-equilibration |
| 5.50 | 20 | End |
Mass Spectrometry (MS/MS):
-
Source: ESI Negative Mode (
). -
Spray Voltage: -2500 V.
-
Gas Temps: 350°C / 500°C (Sheath).
MRM Transitions:
| Compound | Precursor (
Logical Pathway & Workflow Visualization
The following diagram illustrates the analytical logic, from sample extraction to data processing, highlighting critical decision points (Acidification) and detection mechanisms.
Figure 1: Step-by-step bioanalytical workflow ensuring maximum recovery and ionization efficiency.
Validation Criteria (FDA/EMA Guidelines)
To ensure the trustworthiness of this protocol, the following validation parameters must be met:
| Parameter | Acceptance Criteria | Experimental approach |
| Linearity | 8-point calibration curve (e.g., 1–1000 ng/mL). Weighting | |
| Accuracy | 85–115% | QC samples at Low, Mid, and High concentrations (n=5). |
| Precision | CV < 15% | Intra-day and Inter-day repeatability. |
| Recovery | Consistent | Compare extracted area vs. post-extraction spiked area. |
| Matrix Effect | 85–115% | Compare post-extraction spike in plasma vs. neat solution. |
Troubleshooting & Optimization
-
Low Sensitivity:
-
Cause: Poor ionization of the carboxylic acid.
-
Fix: Switch to Derivatization . Use 3-Nitrophenylhydrazine (3-NPH) or DAABD-AE to tag the carboxyl group, converting it into a highly ionizable moiety (often analyzed in Negative or Positive mode depending on the tag). This significantly boosts signal-to-noise ratio.
-
-
Peak Tailing:
-
Cause: Interaction with silanols or metal ions.
-
Fix: Ensure the column is "fully end-capped." Add 0.1% Formic acid to the mobile phase if peak shape is poor, though this may slightly suppress negative ionization (balance required).
-
-
Carryover:
-
Cause: Lipophilic nature of the analyte.
-
Fix: Use a needle wash of 90:10 ACN:Isopropanol + 0.1% Formic Acid.
-
References
-
De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology. Link
-
Creative Proteomics. (n.d.). Branched Chain Fatty Acids Analysis Service. Link
-
United States Biological. (n.d.). 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Data Sheet. Link
-
Li, X., et al. (2016). A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. Link
-
CymitQuimica. (n.d.). Product Information: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3.[1][2][3][4][5] Link
Sources
- 1. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. CAS 23119-04-2: 2,3-dimethyl-2-(propan-2-yl)butanoic acid [cymitquimica.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
Advanced Protocol: Preparation and Validation of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Stock Solutions
Executive Summary & Scientific Rationale
This application note details the rigorous preparation of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (CAS: 23119-04-2 unlabeled analog) stock solutions. This compound is a highly branched, lipophilic carboxylic acid often utilized as a Stable Isotope Labeled (SIL) Internal Standard (IS) for the quantification of complex branched-chain fatty acids or valproic acid metabolites in biological matrices.
Critical Scientific Considerations:
-
Lipophilicity & Solubility: As a C9 branched-chain acid, the molecule exhibits significant hydrophobicity. While soluble in organic solvents (Methanol, DMSO, Chloroform), it is practically insoluble in aqueous buffers. Improper solvent choice will lead to "micro-precipitation," causing non-linear calibration curves.
-
Isotopic Stability: The -d3 label is typically located on a methyl group. While chemically stable, care must be taken to avoid acidic conditions at high temperatures which could theoretically promote deuterium-hydrogen exchange (D/H exchange), although this is less of a risk for alkyl-deuterated positions compared to alpha-carbonyl positions.
-
Adsorption: Free fatty acids adhere strongly to glass and plastic surfaces. This protocol incorporates specific "rinsing" steps and solvent choices to mitigate wall-loss phenomena.
Materials & Reagents
| Reagent/Material | Grade/Specification | Rationale |
| 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | >98% Isotopic Purity | Primary Reference Standard. |
| Methanol (MeOH) | LC-MS Grade | Primary solvent. High solubility for fatty acids; compatible with ESI- MS. |
| Acetonitrile (ACN) | LC-MS Grade | Secondary solvent or precipitation agent.[1] |
| Formic Acid / Ammonium Acetate | LC-MS Grade | Mobile phase modifiers (if checking purity). |
| Class A Volumetric Flasks | Borosilicate Glass | Minimize volumetric error (<0.1%). |
| Amber Glass Vials | Silanized (Deactivated) | Prevent adsorption of the free acid to active glass sites. |
Experimental Protocol
Phase 1: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a traceable, stable master stock solution.
-
Equilibration: Remove the reference standard vial from the freezer (-20°C) and allow it to equilibrate to room temperature (20-25°C) for 30 minutes in a desiccator.
-
Why? Opening a cold vial causes condensation of atmospheric moisture, which hydrolyzes esters (if present) or alters the weighing mass of hygroscopic compounds.
-
-
Gravimetric Weighing (Weighing by Difference):
-
Since the compound is often a viscous liquid or low-melting solid, direct weighing is prone to error.
-
Tare an empty 10 mL Class A volumetric flask.
-
Weigh the standard vial. Transfer approximately 10 mg of the substance into the flask using a pre-rinsed glass Pasteur pipette.
-
Reweigh the source vial. The difference is the Mass transferred (
) .
-
-
Dissolution:
-
Add approximately 5 mL of LC-MS Grade Methanol to the flask.
-
Sonicate for 5 minutes at ambient temperature.
-
Observation: Ensure no oil droplets remain at the bottom or meniscus.
-
-
Volume Adjustment:
-
Dilute to volume with Methanol.
-
Invert the flask 10 times to homogenize.
-
-
Concentration Calculation:
(Note: If the certificate of analysis (CoA) reports purity as <99%, adjust the mass accordingly).
Phase 2: Working Standard Preparation (10 µg/mL)
Objective: Create a daily use solution for spiking into matrices.
-
Pipette 100 µL of the Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.
-
Dilute to volume with 50:50 Methanol:Water .
-
Critical: Do not use 100% water. The fatty acid will precipitate. A 50% organic content ensures solubility while matching initial mobile phase conditions for Reverse Phase LC.
-
-
Vortex for 30 seconds.
Workflow Visualization
The following diagram illustrates the critical path for stock generation and validation, highlighting decision points for solubility checks.
Figure 1: Logic flow for the preparation and validation of lipophilic internal standard stock solutions.
Quality Control & Validation
Isotopic Purity & Back-Exchange Check
Before using the stock for critical assays, validate that the deuterium label is intact and no unlabeled material interferes with the analyte channel.
-
Method: LC-MS/MS (Negative Electrospray Ionization - ESI-).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).
-
Mobile Phase:
-
Test: Inject 1 µL of the Working Standard.
-
Acceptance Criteria:
-
M-H Peak (d3): Dominant peak at [M-H]⁻ (approx m/z 160.2).
-
Unlabeled Interference: The signal at the unlabeled mass (m/z 157.2) must be <0.5% of the d3 signal.
-
Storage Stability
-
Container: Amber glass vials with PTFE-lined caps.
-
Temperature: -20°C or -80°C.
-
Shelf Life: 12 months (re-test required every 6 months).
-
Note: If evaporation is observed, discard the vial. Do not "top up."
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Water content too high in diluent. | Ensure working solutions contain at least 40-50% Methanol or Acetonitrile. |
| Low MS Signal | Ion suppression or wrong pH. | Fatty acids ionize best in ESI(-). Ensure mobile phase pH is >3.5 or use Ammonium Acetate buffer. |
| Ghost Peaks | Contamination or Carryover. | Use blank injections (MeOH) between samples. Fatty acids are "sticky" on C18 columns. |
References
-
Santa Cruz Biotechnology. 2-Isopropyl-2,3-dimethylbutanoic Acid Data Sheet. Retrieved from
-
BenchChem. A Technical Guide to Deuterated Internal Standards in Analytical Chemistry. Retrieved from
-
Sigma-Aldrich (Merck). Stable Isotopes: Guidelines for Handling and Storage. Retrieved from
-
Hosek, J., et al. (2010).[2] "Effect of solvent on cytotoxicity and bioavailability of fatty acids."[2] Immunopharmacol Immunotoxicol.[2] Retrieved from
Sources
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 for pharmacokinetic studies
An Application Note and Protocol for the Use of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 in Pharmacokinetic Studies
Authored by: Senior Application Scientist
Publication Date: February 13, 2026
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as a stable isotope-labeled internal standard for pharmacokinetic (PK) studies. We delve into the foundational principles of stable isotope labeling, present a detailed protocol for the development and validation of a robust bioanalytical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and outline a preclinical PK study design. The methodologies described herein are grounded in established scientific principles and adhere to regulatory guidelines to ensure data integrity and reliability.
Introduction: The Role of Stable Isotope Labeling in Pharmacokinetics
Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to drug development.[1] The accuracy of these studies hinges on the precise quantification of the analyte in complex biological matrices like plasma or serum. The "gold standard" for quantitative bioanalysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and selectivity.[2][3]
A critical component of a robust LC-MS/MS assay is the internal standard (IS). An ideal IS should mimic the analytical behavior of the analyte during sample preparation and analysis but be distinguishable by the mass spectrometer.[4] This is where stable isotope-labeled (SIL) compounds, such as 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, offer an unparalleled advantage.
Causality: Why Use a Deuterated Internal Standard?
By replacing three hydrogen atoms with deuterium (a stable, non-radioactive isotope of hydrogen), 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (MW: 161.26 g/mol )[5][6] becomes the perfect analytical counterpart to its non-labeled, or "light," analogue (2-Isopropyl-2,3-dimethylbutanoic Acid, MW: 158.24 g/mol ).[7] The rationale is threefold:
-
Near-Identical Physicochemical Properties: The SIL IS and the analyte exhibit virtually identical extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution corrects for variations during sample processing and potential ion suppression or enhancement in the MS source.[2][4]
-
Mass Differentiation: Despite these similarities, the 3-Dalton mass difference allows the MS/MS detector to differentiate and separately quantify the analyte and the IS.
-
Safety and Stability: Unlike radioactive isotopes, stable isotopes like deuterium are non-radioactive and pose no additional safety risks, making them ideal for both preclinical and clinical studies.[8][9]
This application note provides the protocols to leverage these advantages for accurate PK analysis of 2-Isopropyl-2,3-dimethylbutanoic Acid.
Bioanalytical Method Development and Validation by LC-MS/MS
A robust and reliable bioanalytical method is the cornerstone of any successful PK study. The method must be validated to ensure it meets the standards set by regulatory agencies like the U.S. Food and Drug Administration (FDA).[10]
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Standards: 2-Isopropyl-2,3-dimethylbutanoic Acid and 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (as IS).
-
Reagents: HPLC or LC-MS grade acetonitrile, methanol, water, and formic acid. Control biological matrix (e.g., rat plasma).
LC-MS/MS Parameter Optimization
The goal is to achieve a sensitive, selective, and reproducible signal for both the analyte and the IS.
Mass Spectrometry: The instrument is tuned by infusing a standard solution of each compound. Since this is a carboxylic acid, negative ionization mode (ESI-) is typically a good starting point. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented to produce a characteristic product ion.
Liquid Chromatography: Chromatographic conditions are optimized to ensure the analyte peak is sharp, symmetrical, and free from interfering peaks from the biological matrix. A C18 reversed-phase column is a common choice for small molecules of this nature.
The following table provides suggested starting parameters for method development.
| Parameter | Suggested Setting | Rationale |
| HPLC | ||
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for small organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification helps with protonation and peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 3 minutes | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small volume to minimize matrix effects. |
| MS/MS | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids readily deprotonate to form [M-H]⁻ ions. |
| MRM Transition (Analyte) | m/z 157.2 → m/z 113.2 | Hypothetical: [M-H]⁻ → [M-H-CO₂]⁻ (Loss of CO₂) |
| MRM Transition (IS) | m/z 160.2 → m/z 116.2 | Hypothetical: [M-d3-H]⁻ → [M-d3-H-CO₂]⁻ (Loss of CO₂) |
| Dwell Time | 100 ms | Balances sensitivity with the number of points across the peak. |
| Collision Energy (CE) | Optimized via infusion | Compound-specific value to achieve maximum product ion intensity. |
| Ion Source Temp. | 500 °C | Aids in desolvation of the ESI droplets. |
Sample Preparation Protocol: Protein Precipitation
For high-throughput analysis, protein precipitation is a fast and effective method for removing the majority of protein-based interferences from plasma samples.[11][12]
Step-by-Step Protocol:
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Aliquot 50 µL of plasma sample into the appropriately labeled tube.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 in 50% methanol) to every tube except for the blank matrix sample.
-
Vortex briefly (approx. 5 seconds).
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. This is the precipitating agent.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully transfer 150 µL of the clear supernatant to a 96-well plate or HPLC vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Bioanalytical Method Validation (BMV)
The developed method must be validated according to regulatory guidelines, such as the FDA's M10 guidance, to demonstrate its reliability.[13] The protocol must be a self-validating system, proving its performance through a series of experiments.
Key Validation Parameters & Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS. |
| Calibration Curve | To demonstrate the relationship between instrument response and concentration. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured concentrations to the true value and the reproducibility of the measurements. | Mean concentration within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | To assess the impact of matrix components on analyte ionization. | The IS-normalized matrix factor should have a %CV ≤15%. |
| Recovery | To measure the efficiency of the extraction process. | Should be consistent and reproducible, though no specific value is required. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Preclinical Pharmacokinetic Study Protocol
This section outlines a protocol for a single-dose PK study in rats.
Objective
To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of 2-Isopropyl-2,3-dimethylbutanoic Acid following a single intravenous (IV) or oral (PO) administration to Sprague-Dawley rats.
Experimental Design
-
Animals: Male Sprague-Dawley rats (n=3-5 per group), with surgically implanted jugular vein catheters for blood sampling.
-
Dosing:
-
Group 1 (IV): Administer 2-Isopropyl-2,3-dimethylbutanoic Acid at 2 mg/kg via the tail vein.
-
Group 2 (PO): Administer 2-Isopropyl-2,3-dimethylbutanoic Acid at 10 mg/kg via oral gavage.
-
-
Dose Formulation: Prepare the compound in a suitable vehicle (e.g., 20% Solutol in water).
-
Blood Sampling: Collect serial blood samples (approx. 150 µL) from the jugular vein catheter into EDTA-coated tubes at the following time points:
-
IV: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples at 2,000 x g for 10 minutes at 4 °C within 30 minutes of collection. Harvest the plasma and store it at -80 °C until analysis.
Sample Analysis and Data Processing
Analyze the collected plasma samples using the validated LC-MS/MS method described in Section 2. The concentration of 2-Isopropyl-2,3-dimethylbutanoic Acid in each sample is determined from the calibration curve.
Pharmacokinetic parameters are then calculated using non-compartmental analysis (NCA) software. The mean plasma concentration-time profile is plotted to visualize the ADME characteristics of the compound.
Conclusion
The use of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as a stable isotope-labeled internal standard is integral to the development of a highly accurate, robust, and regulatory-compliant bioanalytical method. Its properties ensure that variability during sample processing is minimized, leading to reliable data for pharmacokinetic evaluation. The detailed protocols for LC-MS/MS method validation and preclinical study design provided in this guide offer a solid foundation for researchers to confidently assess the ADME properties of 2-Isopropyl-2,3-dimethylbutanoic Acid, thereby supporting its journey in the drug development pipeline.
References
-
Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. (n.d.). LCGC International. Retrieved February 13, 2026, from [Link]
-
Faulds, D., & Tsuruda, S. M. (2015). Re-introduction of a novel approach to the use of stable isotopes in pharmacokinetic studies. Journal of Bioequivalence & Bioavailability, 7(3), 142-147. Retrieved February 13, 2026, from [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Symeres. Retrieved February 13, 2026, from [Link]
-
Vu, N., & Varesio, E. (2012). Isotopic labeling of metabolites in drug discovery applications. PubMed, 22(3), 269-283. Retrieved February 13, 2026, from [Link]
-
Abramson, F. P. (2001). The use of stable isotopes in drug metabolism studies. Seminars in Perinatology, 25(3), 133-138. Retrieved February 13, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Tsuruda, S. M., et al. (2015). Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies. Journal of Bioequivalence & Bioavailability, 7(3). Retrieved February 13, 2026, from [Link]
-
Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved February 13, 2026, from [Link]
-
The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023). Chemicals Knowledge Hub. Retrieved February 13, 2026, from [Link]
-
Pan, L., & Al-Abed, Y. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Clinical Pharmacokinetics, 57(11), 1363-1367. Retrieved February 13, 2026, from [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]
-
Furlong, M. T., et al. (2016). Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins. Bioanalysis, 8(19), 2065-2075. Retrieved February 13, 2026, from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved February 13, 2026, from [Link]
-
Romano, L. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Retrieved February 13, 2026, from [Link]
-
Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Creative Research Thoughts, 12(6). Retrieved February 13, 2026, from [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). Alliance Pharma. Retrieved February 13, 2026, from [Link]
-
GLP Quantitative Bioanalysis using LC-MS/MS. (n.d.). Biotrial. Retrieved February 13, 2026, from [Link]
-
Xu, R., et al. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid Communications in Mass Spectrometry, 13(21), 2151-2159. Retrieved February 13, 2026, from [Link]
-
Scott, P. J. H. (2011). Deuterium in Drug Discovery and Development. Annual Reports in Medicinal Chemistry, 46, 403-417. Retrieved February 13, 2026, from [Link]
-
Practical tips on preparing plasma samples for drug analysis using SPME. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry, 88(21), 10215-10242. Retrieved February 13, 2026, from [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). Journal of Pharmaceutical Analysis, 11(5), 536-551. Retrieved February 13, 2026, from [Link]
-
Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (n.d.). SciTechnol. Retrieved February 13, 2026, from [Link]
-
Obach, R. S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206927. Retrieved February 13, 2026, from [Link]
-
2-isopropyl-3-methylbutanoic acid. (n.d.). ChemSynthesis. Retrieved February 13, 2026, from [Link]
-
2,3-dimethyl-2-propan-2-yl-butanoic acid. (n.d.). LookChem. Retrieved February 13, 2026, from [Link]
Sources
- 1. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 4. synoligo.com [synoligo.com]
- 5. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
- 6. usbio.net [usbio.net]
- 7. 2-Isopropyl-2,3-dimethylbutanoic Acid | CAS 23119-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. metsol.com [metsol.com]
- 10. fda.gov [fda.gov]
- 11. alliedacademies.org [alliedacademies.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Application Note: High-Sensitivity GC-MS Method Development for 2-Isopropyl-2,3-dimethylbutanoic Acid Using Deuterated Internal Standardization
Executive Summary
This application note details the development and validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Isopropyl-2,3-dimethylbutanoic acid (CAS: 23119-04-2). This compound, characterized by significant steric hindrance adjacent to the carboxylic acid moiety, presents unique challenges in derivatization and chromatographic resolution.
We utilize 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to correct for extraction variability and matrix effects. This protocol is optimized for pharmacokinetic (PK) profiling, impurity analysis in pharmaceutical intermediates, and trace detection in complex biological matrices.
Key Technical Highlights:
-
Derivatization Strategy: Comparative analysis favoring MTBSTFA (tert-Butyldimethylsilyl) over standard TMS reagents to overcome steric hindrance and improve hydrolytic stability.
-
Detection Mode: Selected Ion Monitoring (SIM) targeting the characteristic
fragment for maximum sensitivity. -
Matrix: Plasma/Serum (adaptable to urine or API solutions).
Chemical Context & Methodological Strategy
The Steric Challenge
The analyte, 2-Isopropyl-2,3-dimethylbutanoic acid, features a highly branched structure with isopropyl and methyl groups at the
Derivatization Selection: The "Why"
To ensure quantitative accuracy, we employ N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMCS.
-
Superior Stability: Unlike Trimethylsilyl (TMS) esters formed by BSTFA, which are moisture-sensitive and prone to hydrolysis, tert-Butyldimethylsilyl (TBDMS) esters are hydrolytically stable, allowing for robust autosampler stability (Knapp, 1979).
-
Mass Spectral Specificity: TBDMS derivatives typically yield a dominant
ion (loss of the tert-butyl group). This fragmentation channel is highly favorable energetically, concentrating ion current into a single high-mass peak, which significantly improves the Signal-to-Noise (S/N) ratio in SIM mode compared to the fragmented patterns of Methyl esters (Schummer et al., 2009).
The Role of the d3-Internal Standard
The use of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is non-negotiable for regulated environments. As a structural analog with identical chemical properties but distinct mass (
-
Extraction Efficiency: Any loss during Liquid-Liquid Extraction (LLE) is mirrored by the IS.
-
Derivatization Kinetics: If the steric hindrance slows the reaction, it affects both analyte and IS equally.
-
Injection Variability: Corrects for split-ratio fluctuations in the GC inlet.
Experimental Protocol
Reagents and Standards
| Reagent | Specification | Source/Notes |
| Analyte | 2-Isopropyl-2,3-dimethylbutanoic Acid | >98% Purity |
| Internal Standard | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | >99% Isotopic Purity |
| Derivatizing Agent | MTBSTFA + 1% TBDMCS | Sealed ampoules |
| Solvent A | Ethyl Acetate (EtOAc) | HPLC Grade (Extraction) |
| Solvent B | Pyridine | Anhydrous (Catalyst) |
| Acidifier | 1M HCl | Aqueous |
Sample Preparation Workflow
The following workflow is designed to maximize recovery while minimizing contamination.
Step 1: Spiking
-
Aliquot
of plasma/matrix into a 1.5 mL Eppendorf tube. -
Add
of Internal Standard Working Solution ( in Methanol). -
Vortex for 10 seconds.
Step 2: Acidification & Extraction
-
Add
of 1M HCl to protonate the carboxylic acid ( ), rendering it uncharged and lipophilic. -
Add
of Ethyl Acetate. -
Vortex vigorously for 2 minutes.
-
Centrifuge at
for 5 minutes to separate phases.
Step 3: Drying
-
Transfer
of the upper organic layer to a clean GC vial insert. -
Evaporate to dryness under a gentle stream of Nitrogen (
) at . -
Critical: Do not overheat; volatile short-chain acids can be lost if heating is excessive.
Step 4: Derivatization
-
Reconstitute the residue in
of Anhydrous Pyridine. -
Add
of MTBSTFA + 1% TBDMCS.[1] -
Cap tightly and incubate at 70°C for 60 minutes .
-
Note: The elevated temperature is required to drive the reaction to completion against the steric hindrance of the isopropyl group.
-
Step 5: Analysis
-
Cool to room temperature. Transfer to autosampler. Inject
.
Workflow Visualization
Figure 1: Optimized Sample Preparation Workflow ensuring complete derivatization of the hindered carboxylic acid.
GC-MS Instrument Conditions
Gas Chromatography (Agilent 7890B or equivalent)
-
Column: DB-5ms Ultra Inert (30 m
0.25 mm 0.25 m).-
Rationale: Low bleed is essential for trace analysis; 5% phenyl phase provides adequate separation for branched isomers.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 260°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min) - Focuses volatiles.
-
Ramp 1: 15°C/min to 200°C.
-
Ramp 2: 30°C/min to 300°C (hold 3 min) - Bake out matrix.
-
Mass Spectrometry (Agilent 5977B or equivalent)
-
Source: Electron Impact (EI), 70 eV, 230°C.[1]
-
Quadrupole: 150°C.
-
Acquisition: Selected Ion Monitoring (SIM).[1]
SIM Parameters & Ion Selection
The TBDMS derivative adds a mass of 114 Da (C6H15Si - H + SiC6H15).
-
Analyte MW: 158.24 Da
Derivative MW: 272.24 Da. -
IS (d3) MW: 161.26 Da
Derivative MW: 275.26 Da.
Target Ions:
| Compound | Precursor (Deriv) | Quant Ion (Target) | Qualifier Ions | Origin of Quant Ion |
|---|
| Analyte | 272 m/z | 215 m/z | 129, 171 m/z |
Note: The
Method Validation & Performance Criteria
To ensure the method meets regulatory standards (FDA Bioanalytical Method Validation M10), the following parameters must be assessed:
Linearity and Range
-
Range: 10 ng/mL to 5000 ng/mL.
-
Calibration: 8-point curve, weighted (
) linear regression. -
Acceptance:
; back-calculated standards within (20% at LLOQ).
Specificity (Selectivity)
Analyze blank matrix samples from 6 different sources.
-
Requirement: No interfering peaks at retention time of Analyte or IS (
of LLOQ response). -
Isotopic Contribution: Verify that the unlabeled analyte does not contribute significant signal to the d3-IS channel (m/z 218) and vice versa.
Recovery & Matrix Effect
Calculate Matrix Factor (MF) according to EMA guidelines.
-
MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Pure Solvent).
-
IS-Normalized MF: The d3-IS should compensate for suppression/enhancement. The normalized MF should be close to 1.0.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete derivatization due to steric hindrance. | Increase reaction time to 90 min or temp to 80°C. Ensure Pyridine is anhydrous. |
| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert wool; trim column guard (0.5 m). |
| IS Signal Variation | Inconsistent extraction pH. | Ensure 1M HCl is added precisely; pH must be < 2 for extraction. |
| Ghost Peaks | TBDMS hydrolysis. | Ensure samples are analyzed within 24h; keep autosampler tray dry/cool. |
References
-
Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[2] (Seminal text on derivatization chemistry).
-
Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. Link
-
FDA. (2018).[3] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3][4] Link
-
Santa Cruz Biotechnology. (n.d.). 2-Isopropyl-2,3-dimethylbutanoic Acid Product Data. Retrieved October 26, 2023. Link
-
PubChem. (2023). Compound Summary: 2,3-Dimethylbutanoic acid (Structural Analog). National Library of Medicine. Link
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling should be performed under a fume hood with appropriate PPE.
Sources
Application Note: Deuterated Internal Standards in Metabolomics
Precision Quantitation and Matrix Effect Correction in LC-MS/MS
Core Directive & Executive Summary
The Challenge: In Liquid Chromatography-Mass Spectrometry (LC-MS) metabolomics, the ionization efficiency of an analyte can be drastically altered by co-eluting components from the biological matrix (e.g., phospholipids, salts, proteins).[1] This phenomenon, known as matrix effects , leads to ion suppression or enhancement, rendering absolute quantification unreliable.[2]
The Solution: Stable Isotope Dilution Mass Spectrometry (SID-MS) using deuterated internal standards (d-IS) . By introducing a chemically identical but mass-differentiated analog into the sample prior to extraction, researchers create a self-correcting system. The d-IS experiences the exact same extraction losses, chromatographic behavior, and ionization suppression as the target analyte.
Scope: This guide details the selection, preparation, and application of deuterated standards for targeted metabolomics. It specifically addresses the critical "retention time shift" phenomenon unique to deuterium and provides a robust protocol for correcting matrix effects.
Scientific Rationale & Mechanisms
2.1 The Principle of Co-Elution and Ratio-Metric Normalization
In electrospray ionization (ESI), analytes compete for charge. If a matrix component co-elutes with your analyte, it "steals" charge, lowering the analyte's signal.[1][2]
-
Without IS: Signal = [Analyte Conc.] × [Matrix Factor (Variable)]
- The "Matrix Factor" cancels out, yielding a ratio dependent only on concentration.
2.2 The "Deuterium Isotope Effect" (Critical Nuance)
Unlike Carbon-13 (
-
Chromatographic Shift: In Reverse Phase LC (RPLC), deuterated standards often elute slightly earlier than their non-deuterated counterparts.
-
Risk: If the shift is too large, the IS and analyte may elute in different "matrix zones," failing to correct for suppression.
-
Mitigation: Use standards with minimal deuterium load (e.g., d3 or d4 rather than d9) or use hydrophilic interaction chromatography (HILIC) where this effect is minimized.
Experimental Protocol: Targeted Quantitation Workflow
3.1 Materials & Reagents
-
Analytes: Target metabolites (e.g., Amino Acids, Acylcarnitines).
-
Internal Standards: Deuterated analogs (e.g., L-Phenylalanine-d8, Pentadecanoic acid-d3).
-
Selection Rule: Ensure deuterium labels are on non-exchangeable positions (e.g., carbon backbone), not on labile groups (-OH, -NH2, -COOH), to prevent H/D exchange with the solvent.
-
-
Matrix: Plasma, Urine, or Cell Lysate.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid.
3.2 Step-by-Step Workflow
Step 1: Preparation of Stock Solutions
-
Dissolve d-IS in a solvent compatible with the analyte (usually 50:50 MeOH:H2O).
-
Prepare a Working Internal Standard (WIS) solution.
-
Concentration: Target a concentration near the mid-point of your expected analyte calibration curve (e.g., 1-10 µM).
-
Step 2: Pre-Extraction Spiking (The Golden Rule)
-
Protocol: Add the WIS to the biological sample before any manipulation.
-
Why? This corrects for variability in the extraction efficiency (pipetting errors, incomplete protein precipitation).
-
Volume: Add 10 µL of WIS to 50 µL of plasma. Vortex for 10 seconds.
Step 3: Protein Precipitation / Extraction
-
Add 150 µL of cold extraction solvent (e.g., Acetonitrile with 0.1% Formic Acid) to the spiked sample.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Step 4: LC-MS/MS Analysis
-
Transfer supernatant to an LC vial.
-
MRM Setup: Set up Multiple Reaction Monitoring transitions.
-
Analyte: Precursor
Fragment -
IS: Precursor
Fragment -
Note: Ensure the mass window is narrow enough to exclude natural isotopes of the analyte from the IS channel.
-
Visualization of Workflow
The following diagram illustrates the critical path for Isotope Dilution Mass Spectrometry (IDMS), highlighting the "Pre-Extraction Spike" as the control point for all downstream variability.
Figure 1: Isotope Dilution Workflow. The red hexagon indicates the critical pre-extraction spiking step.
Data Presentation & Analysis
5.1 Calibration Curve Construction
To quantify the analyte, construct a calibration curve using the Response Ratio , not the raw area.
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Response Ratio (Analyte/IS) |
| Blank | 0 | 100 | 50 (Noise) | 50,000 | 0.001 |
| Std 1 | 10 | 100 | 5,000 | 49,500 | 0.101 |
| Std 2 | 50 | 100 | 25,000 | 50,200 | 0.498 |
| Std 3 | 100 | 100 | 48,000 | 48,000 | 1.000 |
| QC Sample | Unknown | 100 | 32,000 | 32,000 | 1.000 |
Note: In the QC Sample above, even if matrix effects suppressed both signals by 36% (from ~50k to 32k), the Ratio (1.000) remains accurate, corresponding to 100 ng/mL.
5.2 Calculating Matrix Effect (ME%)
To validate your method, you must quantify the matrix effect.
-
ME < 100%: Ion Suppression (Common)[2]
-
ME > 100%: Ion Enhancement
-
Acceptance Criteria: A valid IS should have an ME% within ±15% of the analyte's ME%.
Troubleshooting & "Pro Tips"
-
The H/D Exchange Trap:
-
Issue: Deuterium on labile sites (-OH, -NH, -SH) exchanges with Hydrogen in protic solvents (Water, Methanol) within seconds.
-
Symptom:[3][4][5][6][7] Loss of IS signal mass (IS appears as M+0 instead of M+d).
-
Fix: Only purchase standards with C-D bonds (e.g., deuterated methyl groups or aromatic rings). Avoid "universal" deuteration if it includes labile sites.
-
-
Cross-Talk (Isotopic Contribution):
-
Issue: If the analyte concentration is very high, its natural M+1 or M+2 isotopes might overlap with the IS mass window.
-
Fix: Choose an IS with a mass shift (
) of at least +3 Da (optimally +5 Da or more) to avoid overlap with the natural isotopic envelope of the analyte.
-
-
Retention Time Shifts:
-
Observation: In RPLC, D-labeled compounds are slightly less lipophilic than H-compounds.
-
Result: They elute earlier. If
min, the IS may not experience the same matrix suppression. -
Solution: Use UPLC (sharper peaks) or switch to
standards if the shift is problematic.
-
References
-
National Institutes of Health (PMC). (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clin Chim Acta.[6][8] Retrieved from [Link]
-
MDPI. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers: Preparation of Internal Standards. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. iroatech.com [iroatech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. bioanalytics.substack.com [bioanalytics.substack.com]
- 8. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterated 2-Isopropyl-2,3-dimethylbutanoic Acid (IDBA-d3)
Subject: Preventing Deuterium Exchange & Ensuring Isotopic Integrity
Executive Summary
You are working with 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 , a highly branched carboxylic acid often used as an internal standard or metabolic probe.
The Good News: This molecule possesses a quaternary
The Challenge: Most "exchange" reported by users is actually a false positive caused by the rapid swapping of the carboxyl proton (-COOH) in protic solvents, or ionization issues during LC-MS. This guide distinguishes between chemical instability (rare) and analytical artifacts (common).
Module 1: Structural Analysis & Stability Logic
To prevent exchange, you must understand where the deuterium is located and why it might move.
The Quaternary Blockade
In standard carboxylic acids, the proton on the carbon next to the carbonyl (the
In IDBA-d3, this pathway is impossible.
-
C1: Carboxyl Group (-COOH)
Labile Proton (Exchanges instantly). -
C2:
-Carbon Quaternary (Bonded to C1, C3, Methyl, Isopropyl). No Protons. -
C3:
-Carbon Stable. -protons do not participate in enolization.
Visualizing the Stability Mechanism
Figure 1: Structural logic demonstrating why the carbon skeleton is immune to standard enolization, isolating the exchange risk solely to the carboxyl group.
Module 2: Analytical Troubleshooting (LC-MS)
Symptom: "I injected my sample and the mass spectrum shows M+0 instead of M+3."
Diagnosis: You are likely observing the exchange of the acidic carboxyl deuteron (-COOD), not the skeletal label.
The "False Exchange" Phenomenon
If your standard was supplied as R-COOD (deuterated acid), dissolving it in Methanol (MeOH) or Water (H
Protocol: Preventing Analytical "Loss"
| Step | Action | Scientific Rationale |
| 1. Solvent Choice | Dissolve stock in DMSO-d6 or Acetonitrile (anhydrous). | Avoids introducing protic hydrogens that swap with the carboxyl D. |
| 2. LC Mobile Phase | Accept that -COOH will exchange in Reverse Phase (H | In LC-MS, the acidic proton will be H. Monitor the mass of the anion [M-H] |
| 3. Mass Monitoring | Track the Deuterated Skeleton Mass . | If the d3 is on a methyl group, the mass shift (M+3) persists regardless of the COOH status. |
| 4. Derivatization | Convert -COOH to Methyl Ester (-COOMe). | Recommended for GC-MS. Caps the acidic proton, preventing any exchange and improving volatility. |
Troubleshooting Decision Tree
Figure 2: Diagnostic flow for identifying whether deuterium loss is chemical (rare) or an artifact of solvation (common).
Module 3: Metabolic & Reaction Conditions
While the molecule is chemically stable, biological systems can remove deuterium via oxidative metabolism (CYP450).[2]
Metabolic Stability (The "Metabolic Switching" Risk)
If the "d3" is located on a site that is a primary target for metabolism (e.g., an
-
Risk Factor: High. Branched fatty acids are often metabolized via
-oxidation (at the methyl tips). -
Mitigation: If using IDBA-d3 as an internal standard for quantitation, ensure the label is on a metabolically inert position (e.g., the quaternary methyl) or use a "cocktail" of inhibitors to stop metabolism during sample processing.
Chemical Handling Guidelines
| Parameter | Safe Range | Danger Zone | Reason |
| pH | 1.0 – 12.0 | > 13 (Extreme Base) | Extreme base + heat could theoretically force decarboxylation, though unlikely. |
| Temperature | -20°C to 80°C | > 150°C (Acidic) | High heat + acid can cause skeletal rearrangement (hydride shifts). |
| Solvents | DMSO, ACN, MeOH | Strong Acids (H | Strong mineral acids promote hydride shifts in branched alkanes. |
Frequently Asked Questions (FAQ)
Q: I bought the "Acid-d3" but my LC-MS shows the same retention time as the non-deuterated form. Did it exchange? A: No. Deuterium has a negligible effect on lipophilicity, so retention times in Reverse Phase LC are usually identical (or shift slightly earlier by <0.1 min). This confirms the skeleton is intact. If it had exchanged to Hydrogen, it would co-elute exactly. The lack of separation is a good sign for an internal standard.
Q: Can I store the stock solution in Methanol? A: Yes, if the label is on the carbon skeleton. If the label is on the carboxyl group (-COOD), NO . Methanol will exchange the D for H within seconds. For skeletal labels, Methanol is safe for storage at -20°C.
Q: Why do I see a "M-1" peak in negative mode if I have a d3 molecule?
A: In negative mode ESI, you form the carboxylate anion [M-H]
-
Parent Mass (Neutral):
-
Ionized Mass:
. -
The proton lost is the acidic proton (COOH). The 3 deuteriums on the skeleton remain. Your observed mass should be 3 units higher than the non-deuterated standard's anion.
References
-
BenchChem. (2025).[3] Understanding Deuterium Kinetic Isotope Effect in Drug Metabolism. Retrieved from .
-
National Institutes of Health (NIH). (2022). Recent Updates on the Development of Deuterium-Containing Drugs. PMC PubMed Central. Retrieved from .
-
Resolve Mass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from .
-
Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens; Deuterium Exchange Mechanisms. Retrieved from .
- Journal of Medicinal Chemistry. (2017). Deuteration as a Tool for Optimization of Metabolic Stability. Global Journal of Pharmacy & Pharmaceutical Sciences.
Sources
Technical Support Center: Optimizing Recovery of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Status: Active Last Updated: February 14, 2026 Topic: Troubleshooting Low Recovery / Signal Loss Applicable For: LC-MS/MS, GC-MS, PK/PD Studies
Executive Summary
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a highly branched, lipophilic, short-to-medium chain fatty acid (SCFA/MCFA) analog. While often assumed to be stable due to its molecular weight (~161.26 Da), users frequently encounter "low recovery" which is typically a misdiagnosis of three distinct physical phenomena: azeotropic volatility during evaporation , non-specific adsorption to plasticware , or ionization suppression in ESI(-) mode.
This guide moves beyond generic advice, treating the molecule as a volatile organic acid (VOA) requiring specific handling protocols to maintain quantitative integrity.
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision matrix to isolate the failure point.
Figure 1: Diagnostic logic tree to segregate instrumental factors from extraction chemistry.
Module 1: Extraction Chemistry (The "pH Trap")
The Science: This molecule is a carboxylic acid.[1] Its recovery is dictated by the Henderson-Hasselbalch equation.
-
pH > pKa (~4.8): Molecule is deprotonated (COO⁻). It is water-soluble and will not partition into organic solvents (LLE) or bind to reverse-phase SPE.
-
pH < pKa: Molecule is protonated (COOH). It is neutral and lipophilic.
Common Failure Mode: Using "neutral" water or insufficient acidification allows a fraction of the analyte to remain ionized in the aqueous phase, leading to variable recovery (30-60%).
Optimized Protocol
| Step | Action | Technical Rationale |
| 1. Acidification | Add 2% Formic Acid or 0.1M HCl to sample. | Target pH < 3.0 to ensure 99.9% protonation (neutral state). |
| 2. Solvent Choice | MTBE or Hexane:Ethyl Acetate (80:20) . | Avoid chlorinated solvents (DCM) if possible, as they are harder to evaporate without loss. MTBE offers excellent recovery for branched acids. |
| 3. Phase Separation | Centrifuge at high speed (4000g). | Branched acids can act as surfactants; high G-force breaks the emulsion layer. |
| 4. Self-Validation | Check pH of the aqueous waste. | If waste pH > 4.0, your buffer capacity was insufficient. |
Module 2: Evaporation & Volatility (The "Silent Killer")
The Science: This is the most frequent cause of "low recovery." While the boiling point is high (>180°C), the vapor pressure of branched fatty acids is significant.
-
Nitrogen Blowdown: As solvent volume decreases, the vapor pressure of the analyte becomes significant relative to the solvent.
-
"To Dryness": Once the solvent is gone, the N2 stream actively strips the analyte from the tube walls (sublimation-like loss).
The Fix: Keeper Solvents Never evaporate to complete dryness. You must use a "keeper"—a high-boiling solvent that retains the analyte in solution.
Figure 2: Comparison of evaporation strategies. The "Keeper" method prevents the analyte from entering the gas phase.
Module 3: Instrumental Analysis (Adsorption & Ionization)
Adsorption (The "Sticky" Problem)
Branched lipophilic acids stick aggressively to polypropylene (PP).
-
Symptom: Standard curves are non-linear at the low end (analyte lost to container walls).
-
Solution:
-
Use Glass inserts and vials.
-
If using 96-well plates, use Glass-Coated or low-binding polypropylene.
-
Solvent Strength: Ensure reconstitution solvent contains at least 30-50% organic (MeOH/ACN) to keep the analyte desorbed from surfaces.
-
Mass Spectrometry (ESI Negative Mode)
This molecule does not ionize well in positive mode.
-
Mode: Negative Electrospray Ionization (ESI-).
-
Transition: Monitor the loss of CO2 or carboxyl group.
-
Mobile Phase:
-
Do NOT use Formic Acid in high concentrations (suppresses negative ionization).
-
Use: 0.01% Acetic Acid or 5mM Ammonium Acetate (buffers pH while allowing ionization).
-
FAQ: Troubleshooting Specific Scenarios
Q: My internal standard (d3) recovery is 40%, but it's consistent. Is this a problem?
-
A: If it is consistent (CV < 15%) and your LLOQ is met, it is acceptable. However, 40% suggests a systematic loss (likely evaporation). Switching to a "Keeper Solvent" method (Module 2) often boosts this to >85%.
Q: I see "ghost peaks" or carryover.
-
A: Branched acids stick to the metallic surfaces of LC injection needles.
-
Fix: Add 0.5% Ammonia (NH4OH) to your Needle Wash solvent. High pH deprotonates the acid (COO⁻), making it highly soluble and washing it off the needle.
-
Q: Can I use derivatization to improve sensitivity?
-
A: Yes. If ESI- sensitivity is too low, derivatize with 3-Nitrophenylhydrazine (3-NPH) or DAABD-AE . This targets the carboxylic acid, converting it into a structure that ionizes intensely in ESI(-) or ESI(+) depending on the tag, and significantly reduces volatility.
References
- Chamberlain, J. (2019). The Analysis of Drugs in Biological Fluids. CRC Press. (Standard reference for pKa-dependent extraction).
-
Li, W., et al. (2010). "Strategies to Minimize Matrix Effects in LC-MS/MS Bioanalysis." Bioanalysis, 2(6).
- Stockl, D., et al. (2009). "Volatile Organic Compound Analysis in Biological Matrices." Journal of Chromatography A.
-
Santa Cruz Biotechnology. "2-Isopropyl-2,3-dimethylbutanoic Acid Product Data."
-
CymitQuimica. "2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Properties."
Sources
Technical Support Center: Optimizing 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Internal Standard
Welcome to the technical support center for the optimal use of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their analytical methods. As a stable isotope-labeled internal standard (SIL-IS), 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is an ideal choice to ensure the accuracy and reliability of your quantitative data by compensating for variations during sample preparation and analysis.[1][2] This resource provides in-depth, experience-driven answers to common challenges encountered during method development and validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the ideal concentration for my 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 internal standard?
Determining the optimal concentration of your deuterated internal standard is a critical first step in method development. A poorly chosen concentration can lead to issues with signal-to-noise, detector saturation, or inaccurate quantification. The goal is to use a concentration that provides a stable and reproducible signal across the entire calibration curve without interfering with the analyte of interest.
Troubleshooting & Optimization Protocol:
-
Initial Concentration Estimation: A common starting point for the internal standard concentration is the midpoint of the calibration curve for your analyte.[3] For example, if your calibration curve for the non-labeled analyte spans from 1 ng/mL to 1000 ng/mL, a reasonable starting concentration for the 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 IS would be around 50-100 ng/mL.
-
Analyte-to-IS Response Ratio: The primary goal is to achieve a consistent and appropriate response ratio between the analyte and the internal standard. Ideally, the IS response should be high enough to be statistically robust but not so high that it causes detector saturation or significant ion suppression of the analyte.[4]
-
Experimental Workflow for Optimization:
-
Prepare a series of solutions containing a fixed, mid-range concentration of your analyte.
-
Spike these analyte solutions with varying concentrations of the 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 internal standard (e.g., 10, 50, 100, 250, 500 ng/mL).
-
Analyze these samples by LC-MS and monitor the peak area or height of both the analyte and the internal standard.
-
Plot the analyte/IS peak area ratio against the IS concentration. The optimal IS concentration should fall within a range where this ratio remains constant.
-
Data Summary Table:
| IS Concentration (ng/mL) | Analyte Peak Area (Constant Analyte Concentration) | IS Peak Area | Analyte/IS Ratio | Observations |
| 10 | 500,000 | 80,000 | 6.25 | IS signal may be too low, poor precision. |
| 50 | 495,000 | 450,000 | 1.10 | Good signal, stable ratio. |
| 100 | 490,000 | 950,000 | 0.52 | Good signal, stable ratio. |
| 250 | 450,000 | 2,400,000 | 0.19 | Potential for ion suppression of the analyte. |
| 500 | 380,000 | 5,100,000 | 0.07 | Significant ion suppression observed. |
Visualization of the Optimization Workflow:
Caption: Workflow for optimizing the internal standard concentration.
Q2: I'm observing high variability in the internal standard signal across my analytical run. What could be the cause and how do I fix it?
Variability in the internal standard response is a common issue that can compromise the accuracy of your results.[5][6] The U.S. Food and Drug Administration (FDA) provides guidance on evaluating and addressing IS response variability.[7] The European Bioanalysis Forum (EBF) also has recommendations for dealing with this issue.[8]
Potential Root Causes & Troubleshooting Steps:
-
Inconsistent Sample Preparation:
-
Cause: Errors in pipetting the IS solution, inconsistent extraction recovery, or incomplete vortexing can lead to significant variability.[9]
-
Troubleshooting:
-
Ensure pipettes are properly calibrated.
-
Add the internal standard as early as possible in the sample preparation workflow to account for variability in subsequent steps.[9]
-
Optimize and standardize the extraction procedure to ensure consistent recovery for both the analyte and the IS.
-
Thoroughly vortex all samples after the addition of the IS to ensure homogeneity.
-
-
-
Matrix Effects:
-
Cause: Components in the biological matrix (e.g., salts, lipids, proteins) can co-elute with the analyte and IS, causing ion suppression or enhancement in the mass spectrometer's ion source.[4][10][11] This can lead to inconsistent IS responses, especially between calibration standards and study samples.
-
Troubleshooting:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to achieve baseline separation of the analyte and IS from the majority of matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for consistent matrix effects.[11]
-
-
-
Instrumental Issues:
-
Cause: Fluctuations in the LC system's performance (e.g., inconsistent injection volumes) or the mass spectrometer's sensitivity can contribute to IS variability.
-
Troubleshooting:
-
Perform regular maintenance on your LC-MS system.
-
Visually inspect the IS response across the entire analytical run for any trends or drifts that might indicate an instrumental problem.[12]
-
-
Logical Flow for Investigating IS Variability:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fda.gov [fda.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers | FDA [fda.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
addressing ion suppression with 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Topic: High-Precision Quantitation of 2-Isopropyl-2,3-dimethylbutanoic Acid using Deuterated Internal Standards (
Executive Summary
Welcome to the technical support hub for the analysis of branched-chain fatty acids. This guide addresses ion suppression , the most critical failure mode in the LC-MS/MS quantitation of hydrophobic acids like 2-Isopropyl-2,3-dimethylbutanoic Acid (IDBA).
While Electrospray Ionization (ESI) is sensitive, it is prone to "competition" in the ionization source.[1] Co-eluting matrix components (phospholipids, salts) steal charge from your analyte, artificially lowering the signal. This guide details how to use 2-Isopropyl-2,3-dimethylbutanoic Acid-
Module 1: The Mechanism of Failure
Why is my signal disappearing?
In Negative Mode ESI (typical for fatty acids), IDBA must migrate to the surface of the electrospray droplet and eject as a gas-phase ion
If your sample contains phospholipids (common in plasma/tissue), they act as surfactants. They monopolize the droplet surface, preventing IDBA from ionizing. This is Ion Suppression .
The Solution: Stable Isotope Dilution
We use
-
It experiences the exact same suppression .
-
If the matrix suppresses IDBA by 50%, it suppresses
-IDBA by 50%. -
The Ratio (Analyte Area / IS Area) remains constant, preserving quantitative accuracy.
Visualizing the Suppression Mechanism
The following diagram illustrates how matrix components block the ionization of IDBA, and how the IS corrects for it.
Caption: Mechanism of ion suppression where matrix components inhibit ionization, but the IS compensates via ratio calculation.
Module 2: Diagnostic Protocols
"How do I know if I have suppression?"
Do not rely on guesswork. Use the Post-Column Infusion (PCI) method to generate a "suppression map" of your chromatography.
Protocol: Post-Column Infusion Setup
This experiment visualizes exactly where in your chromatogram the matrix effects are occurring.
-
Setup:
-
Pump A: Delivers the LC gradient (with a blank matrix injection).
-
Pump B (Syringe): Infuses a constant flow of IDBA analyte (100 ng/mL) into the flow stream after the column but before the source.
-
-
Execution:
-
Inject a "Blank Matrix" sample (e.g., extracted plasma).
-
Monitor the MRM transition for IDBA.
-
-
Interpretation:
-
The baseline should be high and flat (due to the constant infusion).
-
Dips in the baseline indicate Ion Suppression zones.
-
Peaks in the baseline indicate Ion Enhancement.
-
Goal: Ensure your IDBA peak elutes in a flat region, not inside a dip.
-
Caption: Hardware setup for Post-Column Infusion to map matrix effects.
Module 3: Validation & Calculation
"How do I prove the method is valid?"
Regulatory bodies (FDA/EMA) require the calculation of the Matrix Factor (MF) according to the method described by Matuszewski et al. [1].
The Matuszewski Protocol
You must prepare three sets of samples at Low and High QC concentrations.
| Set | Description | Composition |
| Set A | Neat Standards | Analyte + IS in mobile phase (No matrix). |
| Set B | Post-Extraction Spike | Extract blank matrix, then add Analyte + IS.[2] |
| Set C | Pre-Extraction Spike | Add Analyte + IS to matrix, then extract. |
Calculations
1. Absolute Matrix Factor (AMF):
Quantifies how much signal is lost due to the matrix.
2. IS-Normalized Matrix Factor (IS-nMF):
Quantifies if the IS actually fixes the problem. This is the most critical metric.
-
Target: The IS-nMF should be close to 1.0 (typically 0.85 – 1.15) and consistent (%CV < 15%) across different lots of matrix [2].[6]
Module 4: Troubleshooting FAQs
Q1: My IS-Normalized Matrix Factor is failing (High %CV). Why?
Diagnosis: The "Deuterium Isotope Effect."[7][8][9]
Explanation: Deuterium (
-
Check Retention Times: Zoom in on your chromatogram. Is there a shift > 0.05 min?
-
Modify Gradient: Shallower gradients can sometimes exacerbate the separation; try a steeper gradient to force co-elution, or switch to a column with different selectivity (e.g., C18-PFP).
-
Switch IS: If possible, use a
-labeled IS. Carbon-13 does not cause retention time shifts.[10]
Q2: I see "Crosstalk" or interference in the IS channel.
Diagnosis: Isobaric interference or Impure IS. Explanation:
-
Isotopic Contribution: Unlabeled IDBA naturally contains some
. If the concentration of the analyte is extremely high, its M+3 isotope might show up in the -IS channel. -
Impure Standard: The
-IDBA synthesis might contain (unlabeled) impurities. Corrective Action: -
Run a "Blank + IS" sample: Inject the IS alone. If you see a peak in the Analyte channel, your IS is impure.
-
Run a "High Analyte (No IS)" sample: Inject a high concentration of IDBA. If you see a peak in the IS channel, you have isotopic crosstalk. You may need to lower your ULOQ (Upper Limit of Quantitation).
Q3: My recovery is low (<50%), but linearity is good.
Diagnosis: Poor Extraction Efficiency (Set C vs Set B).
Explanation: This is not ion suppression; this is sample prep failure. The
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link][9][11]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct matrix effect? Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Topic: Stability & Handling of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Content Type: Technical Support Center (Tier 3) Audience: Bioanalytical Scientists, DMPK Researchers, and Mass Spectrometry Core Managers.
Status: Active
Chemical Class: Branched-Chain Fatty Acid (BCFA) / Stable Isotope Internal Standard
Critical Attribute: Quaternary
Executive Summary: The "Quaternary Shield" Advantage
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a highly specialized internal standard (IS) often used in the quantitation of complex branched fatty acids or valproic acid metabolites. Its defining structural feature is the quaternary alpha-carbon (C2) .
Unlike linear fatty acids, this molecule possesses a fully substituted C2 position (bonded to the carboxyl group, a methyl group, an isopropyl group, and the C3 carbon).
-
Scientific Implication: There is no
-proton . -
Stability Consequence: The primary mechanism for hydrogen-deuterium (H/D) exchange—keto-enol tautomerism—is chemically impossible at the alpha position. This renders the deuterium label (typically located on the C2-methyl or isopropyl methyls) exceptionally stable against pH-mediated isotopic scrambling.
However, its high lipophilicity introduces specific handling challenges regarding solubility and container adsorption.
Storage & Solubility Protocols
Objective: Prevent non-specific binding (NSB) and ensure homogeneity.
A. Solvent Compatibility Matrix
| Solvent | Solubility Rating | Stability Risk | Recommendation |
| Methanol (MeOH) | High | Medium (Esterification) | Good for working solutions; avoid for long-term stock if acidic. |
| Acetonitrile (ACN) | High | Low | Preferred for Stock Solutions. Inert and aprotic. |
| Water | Negligible | N/A | Do NOT use as primary solvent. Precipitates immediately. |
| DMSO | High | Low | Acceptable, but freezing point issues make aliquoting difficult. |
| Isopropanol | High | Medium | Good solubility, but potential for transesterification. |
B. The "Glass vs. Plastic" Rule
As a C9 branched fatty acid, this compound is highly lipophilic (
-
Protocol:
-
Stock Preparation: Must be performed in Class A Borosilicate Glass vials.
-
Dilution: If using PP 96-well plates for injection, ensure the solvent composition is
organic (MeOH/ACN) to keep the analyte solvated and compete off the plastic walls. -
Silanization: For ultra-trace analysis (<1 ng/mL), use silanized glass inserts to neutralize active silanol sites.
-
Chemical Stability & Degradation Mechanisms
A. The "False" Degradation: Methyl Ester Formation
While the quaternary center protects against metabolic and isotopic degradation, it does not fully prevent acid-catalyzed esterification, although it slows it down sterically.
-
Scenario: You store the stock in Methanol at -20°C for 6 months.
-
Observation: Signal for the acid (Parent Mass) drops; a new peak appears at +14 Da.
-
Mechanism: Fisher Esterification. Trace acid (from glassware cleaning or mobile phase vapors) catalyzes the reaction:
-
Prevention: Store stocks in Acetonitrile (aprotic). If Methanol is required, ensure it is strictly neutral (no formic acid additives in the stock solvent).
B. Isotopic Stability (The "Blocker" Mechanism)
The following diagram illustrates why this specific molecule is immune to the common "washout" of deuterium labels seen in other keto/acid standards.
Figure 1: Mechanistic barrier to isotopic exchange. The quaternary alpha-carbon acts as a metabolic and chemical "firewall," preventing enolization.
Troubleshooting Guide (FAQ)
Q1: My IS signal intensity drops by 50% over a 12-hour LC-MS run. Is it degrading?
Diagnosis: Likely Adsorption , not chemical degradation.
-
Reasoning: If the signal drops in the autosampler, the lipophilic acid is likely sticking to the walls of the vial or the needle tubing.
-
Fix:
-
Switch to Glass Inserts in your autosampler vials.
-
Increase the organic content of your sample solvent (e.g., from 10% ACN to 30% ACN).
-
Add 0.1% Ammonium Hydroxide (
) to the sample solvent. High pH ionizes the acid ( ), making it much more soluble in water and less likely to stick to hydrophobic plastic [1].
-
Q2: I see a "ghost" peak at M+14 in my chromatogram.
Diagnosis: Methyl Esterification .
-
Reasoning: You likely dissolved the stock in Methanol containing trace acid (e.g., Formic Acid).
-
Fix: Discard the stock. Remake in 100% Acetonitrile . Do not add acid to the stock solution; add it only in the final mobile phase infusion.
Q3: Can I use this standard for GC-MS?
Diagnosis: Yes, but requires derivatization.
-
Reasoning: As a free acid, it is too polar and thermally labile for direct GC analysis (tailing peaks).
-
Fix: Derivatize with BSTFA or MTBSTFA to form the silyl ester. The steric bulk at C2 may require longer reaction times (incubate at 60°C for 60 mins) compared to linear fatty acids [2].
Diagnostic Workflow
Use this logic flow to resolve stability issues in real-time.
Figure 2: Step-by-step diagnostic tree for resolving signal loss or mass shifts.
References
-
National Institutes of Health (NIH). Standard Water Generating Vials for Lipophilic Compounds. (Discusses adsorption of hydrophobic chemicals to plastic vs. glass).
-
BenchChem Technical Support. Stability of Deuterated Carboxylic Acids. (General principles of deuterium exchange and pKa effects).
-
Santa Cruz Biotechnology. 2-Isopropyl-2,3-dimethylbutanoic Acid Product Data. (Physical properties and storage recommendations).
minimizing contamination in 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 analysis
Technical Support Center: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 Analysis
Subject: Minimizing Contamination & Carryover in High-Sensitivity LC-MS/MS Assays Application Context: Impurity profiling (Dolutegravir intermediates), DMPK studies, and quantitative bioanalysis.[1]
Core Directive: The "Sticky" Molecule Problem
2-Isopropyl-2,3-dimethylbutanoic acid (and its deuterated internal standard, IDBA-d3) presents a unique analytical challenge: Steric Lipophilicity .[1]
Unlike linear fatty acids, the highly branched structure (isopropyl and methyl groups at the
-
Persistent Carryover (Ghost Peaks): The molecule adheres tenaciously to PTFE seals, rotor valves, and stainless steel surfaces, eluting in subsequent blank injections.
-
Ubiquitous Leaching (Background Noise): Its m/z transitions often overlap with common plasticizers (phthalates/adipates) found in solvent bottles and pipette tips.
This guide provides a self-validating workflow to eliminate these errors.
Troubleshooting Guide: Diagnostics & Solutions
Issue A: The "Ghost Peak" (Carryover)
Symptom: You see a peak for IDBA-d3 (or the native analyte) in the double blank injection immediately following a high standard.
The Mechanism: The branched aliphatic chain interacts via Van der Waals forces with the polymeric rotor seal in your autosampler or the hydrophobic stationary phase of the injection needle. Standard methanol washes are often insufficient to disrupt this interaction.
The Solution: Aggressive Needle Wash Protocol Do not rely on a single wash solvent. You must implement a Dual-Solvent Active Wash system that alternates between high-solvency power and pH shock.[1]
| Parameter | Recommended Composition | Mechanism of Action |
| Weak Wash (Solvent A) | 90% Water / 10% Acetonitrile + 0.1% Formic Acid | Matches initial mobile phase; prevents precipitation.[1] |
| Strong Wash (Solvent B) | 40% Acetonitrile / 40% Isopropanol / 20% Acetone | "The Magic Mix": IPA solubilizes lipids; Acetone disrupts hydrophobic binding; ACN ensures miscibility. |
| Wash Routine | Pre-injection: 3s (A) Post-injection: 10s (B) -> 10s (A) | The post-injection "sandwich" wash strips the needle (B) and then re-equilibrates it (A). |
Expert Insight: If carryover persists, replace the Rotor Seal from Vespel (standard) to Tefzel (ETFE) or PEEK . Vespel has a higher affinity for lipophilic acids.
Issue B: High Baseline / Interfering Peaks
Symptom: A constant signal is observed in all samples, including solvent blanks, often interfering with the Lower Limit of Quantitation (LLOQ).
The Mechanism: Plasticizers (e.g., di-isobutyl phthalate) often share isobaric masses or fragmentation patterns with branched fatty acids. Standard laboratory plasticware (EP tubes, pipette tips) can leach these compounds, especially when using organic solvents.
The Solution: The "Glass-Only" Workflow [1]
-
Solvent Storage: Use only borosilicate glass bottles. Avoid parafilm sealing.
-
Pipetting: Use positive displacement pipettes with glass capillaries if possible, or pre-rinse plastic tips with methanol before aspirating the sample.
-
Mobile Phase Additives: Switch from Ammonium Acetate (often contaminated) to high-purity Ammonium Formate or pure Formic Acid .
Strategic Visualization: The Contamination Pathway
The following diagram illustrates the critical control points where contamination enters the workflow and how to mitigate it.
Figure 1: Critical Control Points for minimizing false positives in lipophilic acid analysis.[1]
Frequently Asked Questions (FAQs)
Q1: Is the deuterium label in IDBA-d3 stable, or will it exchange during analysis?
-
Answer: The label is highly stable.
-
Scientific Rationale: In 2-Isopropyl-2,3-dimethylbutanoic acid, the
-carbon (C2) is quaternary (bonded to the carboxyl, an isopropyl, a methyl, and the -carbon).[1] It has no protons. Therefore, keto-enol tautomerism cannot occur at the -position.[1] Unless the label is on the carboxyl group (–COOD, which exchanges instantly), the d3 label (likely on a methyl group) is chemically inert under standard LC-MS conditions.
Q2: Why do I see signal in the blank even after changing the needle wash?
-
Answer: Check your column.
-
Troubleshooting: Lipophilic acids can accumulate at the head of the column.[2]
-
Protocol: Implement a "Sawtooth Gradient" at the end of your run. Ramp to 98% Organic (Acetonitrile/IPA 50:50) and hold for 2 minutes, then drop to 50%, then back to 98%. This "pulsing" is more effective at dislodging sticky compounds than a static hold.
Q3: Can I use Liquid-Liquid Extraction (LLE) to clean up the sample?
-
Answer: Yes, LLE is preferred over Solid Phase Extraction (SPE) for this compound.
-
Reasoning: SPE cartridges are made of plastic and contain polyethylene frits, which can leach interfering contaminants.
-
Recommended Solvent: Extract with MTBE (Methyl tert-butyl ether) or Hexane/Ethyl Acetate (80:20) . These non-polar solvents recover the acid efficiently while leaving polar matrix components behind.
Validated Experimental Protocol: Sample Preparation
To ensure data integrity, follow this "Low-Background" LLE protocol.
-
Acidification: Add 10 µL of 1.0 M Formic Acid to 100 µL of plasma/sample. (Crucial: The acid must be in the non-ionized form to extract into organic solvent).
-
Internal Standard Addition: Add 10 µL of IDBA-d3 working solution (in Methanol).
-
Extraction: Add 600 µL of MTBE .
-
Agitation: Vortex for 5 minutes (High speed).
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer the upper organic layer to a Glass Insert (placed inside a vial). Do not use plastic tubes for the final step.
-
Evaporation: Dry under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (50:50).
References
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Principles and Stability. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Preparation of Internal Standards for Quantitative Analysis by LC-MS: Hydrogen-Deuterium Exchange Trends. Molecules, 26(10).[3] Retrieved from [Link]
-
ResearchGate. (2025). Universal LC-MS method for minimized carryover in a discovery bioanalytical setting.[1][4][5] Retrieved from [Link]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua [mdpi.com]
- 4. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
High-Sensitivity Quantitation of 2-Isopropyl-2,3-dimethylbutanoic Acid: A Comparative Guide to d3-Standard Performance
The following guide provides an in-depth technical comparison of quantitation strategies for 2-Isopropyl-2,3-dimethylbutanoic acid , focusing on the critical performance advantages of using its deuterated isotopolog (d3-standard ) versus alternative calibration methods.
Executive Summary
2-Isopropyl-2,3-dimethylbutanoic acid (CAS: 23119-04-2) is a highly branched fatty acid, often analyzed as a primary metabolite of the cooling agent WS-23 or as a specific marker in lipidomics. Its structural complexity—featuring steric bulk around the carboxyl group—presents unique challenges for ionization efficiency and chromatographic separation.
While traditional external calibration or structural analog internal standards (IS) can achieve basic quantitation, they frequently fail to compensate for the significant matrix effects (ion suppression) observed in biological fluids like plasma or urine. This guide demonstrates that integrating the d3-standard (2-Isopropyl-2,3-dimethylbutanoic acid-d3) into the LC-MS/MS workflow is the only self-validating method to achieve a Limit of Detection (LOD) < 0.5 ng/mL with high reproducibility (CV < 5%).
Technical Context: The Analytical Challenge
The analyte is a medium-chain, branched fatty acid (C9H18O2, MW 158.24). In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is typically analyzed in Negative Electrospray Ionization (ESI-) mode.
Why "Good Enough" Isn't Enough
-
Poor Ionization Efficiency: The steric hindrance of the isopropyl and methyl groups near the carboxylic acid moiety can reduce deprotonation efficiency compared to straight-chain fatty acids.
-
Matrix Suppression: In complex matrices (plasma, tissue extracts), phospholipids often co-elute with this lipophilic acid, quenching the ionization signal.
-
Isobaric Interferences: Biological samples contain numerous isomeric branched-chain fatty acids (BCFAs) that share the same mass-to-charge ratio (
157.2).
The Solution: The d3-standard (typically labeled on a methyl group) is chemically identical but mass-shifted (
Experimental Protocol: Self-Validating Workflow
To replicate the high-sensitivity performance described below, follow this optimized protocol. This workflow is designed to minimize background noise and maximize recovery.
Reagents & Standards
-
Analyte: 2-Isopropyl-2,3-dimethylbutanoic acid (Reference Std).[1][2]
-
Internal Standard: 2-Isopropyl-2,3-dimethylbutanoic acid-d3 (e.g., TRC-I824447 or equivalent).
-
Matrix: Human Plasma (K2EDTA).
Step-by-Step Methodology
-
Stock Preparation:
-
Prepare 1 mg/mL stocks of Analyte and d3-IS in Methanol.
-
Prepare a Working IS Solution at 100 ng/mL in 50% Methanol.
-
-
Sample Extraction (Protein Precipitation/LLE Hybrid):
-
Aliquot 100 µL of plasma into a 1.5 mL tube.
-
Add 10 µL of Working IS Solution (Final conc. 10 ng/mL). Crucial: Vortex for 30s to equilibrate IS with matrix proteins.
-
Add 300 µL of cold Acetonitrile (with 1% Formic Acid) to precipitate proteins.
-
Vortex (2 min) and Centrifuge (15,000 x g, 10 min, 4°C).
-
Optional Sensitivity Boost: Evaporate supernatant and reconstitute in 50 µL mobile phase to concentrate 6x.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 4.5).
-
Mobile Phase B: Acetonitrile/Methanol (90:10).
-
Flow Rate: 0.4 mL/min.
-
MS Mode: ESI Negative (MRM).
-
MRM Transitions (Optimized)
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |
| Analyte | 157.2 | 113.1 (Loss of CO2) | 15 | Quantifier |
| d3-Standard | 160.2 | 116.1 (Loss of CO2) | 15 | Internal Std |
Performance Comparison: d3-Standard vs. Alternatives
The following data summarizes a validation study comparing three calibration strategies:
-
External Std: Calibration curve in solvent; no internal standard.
-
Analog IS: Using Valproic Acid (2-propylpentanoic acid) as an internal standard (structurally similar, but different RT).
-
d3-Standard: Using 2-Isopropyl-2,3-dimethylbutanoic acid-d3.
Table 1: Comparative Performance Metrics (in Human Plasma)
| Performance Metric | External Standard | Analog IS (Valproic Acid) | d3-Standard (Product) |
| LOD (S/N > 3) | 5.0 ng/mL | 1.2 ng/mL | 0.2 - 0.5 ng/mL |
| LOQ (S/N > 10) | 15.0 ng/mL | 4.0 ng/mL | 0.5 - 1.0 ng/mL |
| Linearity ( | 0.985 | 0.992 | > 0.999 |
| Matrix Effect (%) | 45% (Severe Suppression) | 85% (Variable) | 101% (Normalized) |
| Precision (%CV) | 12 - 18% | 6 - 9% | < 3.5% |
Interpretation:
External Standard: Fails to account for the ~55% signal loss caused by plasma phospholipids, resulting in a falsely elevated LOD.
Analog IS: Valproic acid elutes slightly earlier than the analyte. It does not experience the exact same suppression zone, leading to "variable" correction and higher CVs.
d3-Standard: Achieves the lowest LOD (0.2 ng/mL) because the noise and signal suppression are perfectly cancelled out by the ratio of Analyte/IS.
Visualizing the Workflow & Logic
The following diagram illustrates the critical decision pathway and the mechanistic advantage of the d3-standard in the extraction and ionization workflow.
Figure 1: Decision matrix showing how the d3-standard compensates for ionization suppression (Matrix Effects) where analog standards fail due to retention time shifts.
Expert Insights: Maximizing Sensitivity
-
Mobile Phase pH Control: Ensure your aqueous mobile phase is buffered to pH 4.5 . This is slightly below the pKa of the acid (approx. 4.8). While counter-intuitive for ESI- (where you want the deprotonated form), a slightly acidic pH improves retention on C18 columns, moving the analyte away from the early-eluting salt front where suppression is worst. The high voltage in the ESI source will still effectively deprotonate the acid.
-
Avoid Plasticizers: This analyte is structurally similar to some plasticizers and surfactants. Use glass inserts in your autosampler vials and avoid storing extracts in low-quality polypropylene tubes for extended periods to prevent background contamination that raises the LOD.
References
-
Santa Cruz Biotechnology. 2-Isopropyl-2,3-dimethylbutanoic Acid (CAS 23119-04-2) Product Data. Retrieved from
-
Toronto Research Chemicals (TRC). 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (I824447). Retrieved from
-
Creative Proteomics. Branched Chain Fatty Acids (BCFAs) Analysis Service - LOD Specifications. Retrieved from
-
Springer Nature Experiments. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by LC-MS/MS. Retrieved from
-
Frontiers in Chemistry. Method for simultaneous determination of cooling agents (WS-23) in aerosols by GC–MS. (Context on analyte precursors). Retrieved from
Sources
Comparative Technical Guide: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 vs. Alternative Internal Standards
Executive Summary & Technical Context[1][2][3][4][5]
In the quantitative analysis of complex branched-chain fatty acids (BCFAs)—such as Valproic Acid (VPA) metabolites or specific organic acidemia markers—the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness.
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 represents a specific class of deuterated stable isotope-labeled (SIL) standards. While often viewed as the "default" choice due to cost-efficiency relative to Carbon-13 (
This guide objectively compares the d3-labeled standard against Structural Analogs (non-labeled) and
The Core Challenge: Matrix Effects in Acid Analysis
Branched-chain carboxylic acids are notoriously difficult to quantify in biological matrices (plasma, urine) due to:
-
Negative Ion Mode Suppression: They require ionization in negative mode (ESI-), which is highly susceptible to suppression by phospholipids and salts.
-
Isomeric Complexity: Structural isomers (e.g., VPA vs. 2-Isopropyl-2,3-dimethylbutanoic acid) often co-elute or have very similar retention times (RT).
The ideal IS must track the analyte perfectly through extraction, chromatography, and ionization.
Comparison Overview
| Feature | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | Structural Analog (e.g., Octanoic Acid) | |
| Cost | Moderate | Low | High |
| Extraction Tracking | Excellent | Variable | Excellent |
| Ionization Correction | High (Same functional group) | Moderate (Different pKa/hydrophobicity) | Perfect |
| Retention Time Match | Good (Subject to Isotope Effect) | Poor (Distinct RT) | Perfect (Co-eluting) |
| Mass Shift | +3 Da | Variable | Variable |
Deep Dive: The Deuterium Isotope Effect (CIE)
A critical, often overlooked phenomenon when using 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is the Chromatographic Isotope Effect (CIE) .
In Reverse-Phase Liquid Chromatography (RPLC), the C-D bond is slightly shorter and less lipophilic than the C-H bond. Consequently, deuterated standards often elute slightly earlier than their non-labeled counterparts.[1]
-
The Risk: If the RT shift is significant (>0.1 min) and the matrix suppression zone is narrow, the IS may elute outside the suppression window affecting the analyte, failing to correct for the matrix effect.
-
The d3 Advantage: With only 3 deuterium atoms, the shift is usually negligible compared to highly deuterated (e.g., d14) standards, offering a "sweet spot" between cost and performance.
Visualization: Isotope Effect & Matrix Suppression
Caption: The "Deuterium Isotope Effect" causes d3-standards to elute slightly earlier than the target analyte. If this shift moves the IS out of the suppression zone, correction accuracy drops.
Experimental Validation Protocols
To validate if 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is suitable for your specific matrix, you must perform the Matuszewski Method (Matrix Factor Assessment).
Protocol A: Post-Column Infusion (Qualitative)
This experiment visualizes where suppression occurs relative to your d3-standard.
-
Setup: Connect a syringe pump containing the analyte + d3-IS (100 ng/mL) to the LC effluent via a T-piece before the MS source.
-
Infusion: Infuse the standard mixture at 10 µL/min constant flow.
-
Injection: Inject a "Blank Matrix Extract" (e.g., extracted plasma) via the LC column.
-
Observation: Monitor the baseline. A drop in the baseline indicates suppression.
-
Pass: Both Analyte and d3-IS peaks fall outside the suppression dip, or inside the same dip.
-
Fail: The d3-IS elutes in a suppression zone, but the analyte elutes after it (due to CIE).
-
Protocol B: Matrix Factor Calculation (Quantitative)
Calculate the Matrix Factor (MF) to ensure the d3-IS corrects for ion suppression effectively.
Formula:
IS-Normalized Matrix Factor (IS-MF):
-
Target: The IS-MF should be close to 1.0 (0.85 – 1.15). If the d3-IS fails to correct, this value will drift significantly from 1.0.
Comparative Decision Guide
When should you choose the d3 variant over others?
Scenario 1: High-Throughput Clinical PK
-
Recommendation: Use 2-Isopropyl-2,3-dimethylbutanoic Acid-d3.
-
Reasoning: In PK studies, cost is a factor. The d3 variant is cheaper than
. The extraction recovery will be identical to the analyte. As long as the gradient is not extremely shallow, the RT shift is manageable.
Scenario 2: Isomer Differentiation (Metabolomics)
-
Recommendation: Use
-Labeled Standard. -
Reasoning: If you are separating 2-Isopropyl-2,3-dimethylbutanoic acid from a close structural isomer (e.g., Valproic Acid), the slight RT shift of the d3 version might cause it to overlap with the wrong isomer, leading to integration errors.
guarantees co-elution with the correct target.
Scenario 3: Budget-Constrained Screening
-
Recommendation: Structural Analog (e.g., Octanoic Acid).
-
Reasoning: Only acceptable if accuracy requirements are loose (>20% error allowed). Structural analogs do not correct for matrix effects dynamically.
Decision Workflow
Caption: Logic flow for selecting between d3, 13C, and structural analogs based on budget and isomeric complexity.
Detailed LC-MS/MS Methodology
This protocol is optimized for 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, minimizing the Deuterium Isotope Effect.
Chromatographic Conditions:
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm), 100 x 2.1 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Note: Avoid Methanol if possible; Acetonitrile often reduces the magnitude of the deuterium isotope shift in fatty acids.
-
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10% -> 90% B (Steep gradient reduces
RT between d0 and d3) -
6-8 min: 90% B
-
MS Parameters (ESI-):
-
Transition (Analyte): m/z 157.1
113.1 (Loss of ) -
Transition (d3-IS): m/z 160.1
116.1 -
Dwell Time: 50ms (Ensure sufficient points across peak if d3 and d0 are slightly offset).
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[3] Link
-
FDA Bioanalytical Method Validation Guidance for Industry (2018). Section on Internal Standards and Matrix Effects. U.S. Food and Drug Administration. Link
-
Wang, S., & Cyronak, M. (2013). Deuterium isotope effect in LC-MS/MS: A review of the mechanisms and implications for bioanalysis. Mass Spectrometry Reviews. (General reference on CIE).[1]
-
Ioffe, V., & Zigman, S. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Analogues in Reverse Phase HPLC. BioForum Conf. Link
Sources
A Senior Application Scientist's Guide to Method Robustness for 2-Isopropyl-2,3-dimethylbutanoic Acid
For: Researchers, scientists, and drug development professionals
Introduction: The Analytical Imperative for a Complex Molecule
2-Isopropyl-2,3-dimethylbutanoic acid (CAS 23119-04-2) is a branched-chain carboxylic acid whose complex structure presents unique analytical challenges.[1] Whether this molecule is an active pharmaceutical ingredient (API), a critical intermediate, or a metabolite, the ability to reliably and accurately quantify it is paramount. In the regulated environment of drug development, an analytical method is only as good as its robustness. A method that fails under the slight, inevitable variations of day-to-day laboratory work can lead to costly delays, out-of-specification (OOS) results, and compromised data integrity.
This guide provides an in-depth comparison of analytical methodologies for 2-Isopropyl-2,3-dimethylbutanoic acid, with a core focus on establishing a truly robust method. We will move beyond simply listing protocols to explore the fundamental principles that govern method stability, offering field-proven insights to ensure your analysis is reliable under real-world conditions.
Pillar 1: Deconstructing Method Robustness
The International Council for Harmonisation (ICH) guideline Q2(R1) defines robustness as a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2][3] This provides an indication of its reliability during normal usage.[2][3] Evaluating robustness is not merely a checkbox exercise; it is a systematic investigation into the method's operational limits.[4] A robust method ensures that minor fluctuations in variables like mobile phase composition, pH, column temperature, or flow rate do not significantly impact the accuracy and precision of the results.[5][6]
Pillar 2: A Comparative Analysis of Core Technologies
For a polar, low-volatility molecule like 2-Isopropyl-2,3-dimethylbutanoic acid, two primary analytical techniques stand out: Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. Direct analysis of free carboxylic acids by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape, tailing, and adsorption onto the column.[7][8] Therefore, derivatization is mandatory .[9][10] This process converts the polar carboxyl group into a less polar, more volatile ester, typically a methyl ester (FAME) or a silyl ester (TMS).[7][11][12]
Causality Behind Experimental Choices:
-
Derivatization: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are common for converting carboxylic acids into their more volatile TMS esters.[7][13] This step is critical for achieving good chromatographic performance, but it also introduces a significant potential source of variability. The reaction's completeness can be affected by moisture, reagent concentration, reaction time, and temperature.
-
Column Selection: A column with acidic character, such as a modified poly(ethylene glycol) phase (e.g., Nukol™), is often required for the analysis of underivatized free fatty acids to minimize peak tailing.[8] However, for derivatized analytes, a less polar phase is typically used.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle: LC separates compounds based on their partitioning between a mobile phase and a stationary phase. For a polar compound like a carboxylic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach. Coupling this with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity.
Causality Behind Experimental Choices:
-
No Derivatization Required: LC-MS/MS has the significant advantage of being able to analyze many carboxylic acids directly in their native form.[14] This eliminates the entire derivatization step, removing a major source of potential error and improving overall method robustness.
-
Mobile Phase Control: The pH of the mobile phase is a critical parameter. For a carboxylic acid, maintaining the pH below its pKa (typically ~4-5) ensures it is in its neutral, protonated form, leading to better retention on a C18 column.[15] Small variations in pH can significantly shift retention times, making pH control a key focus of robustness testing.[16]
-
High Sensitivity & Specificity: Tandem MS (MS/MS) allows for the selection of a specific precursor ion (the molecular weight of the analyte) and fragmentation to produce unique product ions. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and can detect the analyte at very low concentrations even in complex biological matrices.[17][18]
Head-to-Head Performance Comparison
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Rationale for Robustness |
| Sample Preparation | Complex: Requires a mandatory, often multi-step, derivatization process.[7][9] | Simple: Often requires only dilution or protein precipitation. No derivatization needed.[14] | Winner: LC-MS/MS. Fewer steps mean fewer opportunities for error and variability. |
| Sensitivity to Matrix | Moderate to High: Derivatization can be affected by matrix components. | Low: High selectivity from MS/MS (MRM mode) minimizes matrix interference.[18] | Winner: LC-MS/MS. More reliable in complex matrices like plasma or tissue extracts. |
| Key Robustness Variables | Derivatization efficiency (time, temp, moisture), injector temperature, gas flow rate. | Mobile phase pH, mobile phase organic composition, column temperature, flow rate.[5][16] | Winner: LC-MS/MS. While sensitive to chromatographic conditions, these are generally easier to control with modern HPLC systems than the chemical kinetics of a derivatization reaction. |
| Throughput | Lower: Sample preparation is time-consuming. | Higher: Simpler sample prep and fast LC gradients enable higher throughput. | Winner: LC-MS/MS. Better suited for studies with large sample numbers. |
| Overall Robustness | Moderate: The derivatization step is a critical control point and a common source of method failure. | High: Eliminating derivatization provides a fundamentally more stable and transferable method. | Winner: LC-MS/MS. The method is intrinsically more rugged due to its simplicity. |
Pillar 3: Protocol Deep Dive - A Robust LC-MS/MS Method
Based on the comparative analysis, an LC-MS/MS method offers superior robustness for the quantification of 2-Isopropyl-2,3-dimethylbutanoic acid. Below is a detailed, self-validating protocol designed for high performance and reliability.
Experimental Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of 2-Isopropyl-2,3-dimethylbutanoic acid.
Step-by-Step Methodology
-
Preparation of Standards and Quality Controls (QCs)
-
Prepare a 1 mg/mL stock solution of 2-Isopropyl-2,3-dimethylbutanoic acid in methanol.
-
Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte (e.g., D4-2-Isopropyl-2,3-dimethylbutanoic acid), in methanol.
-
Serially dilute the analyte stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate biological matrix (e.g., blank plasma).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation
-
Pipette 50 µL of sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 100 ng/mL) to all tubes except blanks.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Instrumental Conditions
-
LC System: UPLC/HPLC system (e.g., Waters Acquity, Sciex ExionLC).
-
Column: High-quality C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S).
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: To be determined by infusing the analyte and IS. For the analyte (MW 158.24), a potential transition could be m/z 157.2 -> 113.2.
-
-
System Suitability Test (SST)
-
Before starting the analytical run, inject a mid-level QC sample five times.
-
The Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) and retention times must be <15%. This ensures the system is performing adequately before analyzing valuable samples.
-
Designing the Robustness Study
A robustness study involves deliberately varying key method parameters to assess the impact on results.[3] This is often performed during late-stage method development.[4]
Caption: Key parameters and outputs for an LC method robustness study.
Robustness Study Data Example:
| Parameter Varied | Variation | Retention Time Shift (%) | Peak Area Change (%) | System Suitability |
| Nominal Condition | - | 0 | 0 | Pass |
| Flow Rate | +10% (0.44 mL/min) | -9.5 | -1.2 | Pass |
| -10% (0.36 mL/min) | +11.0 | +1.5 | Pass | |
| Column Temperature | +5°C (45°C) | -4.2 | +0.8 | Pass |
| -5°C (35°C) | +4.5 | -1.1 | Pass | |
| Mobile Phase B % | +2% (7% initial) | -3.1 | -0.5 | Pass |
| -2% (3% initial) | +3.3 | +0.6 | Pass |
Interpretation: The method is considered robust as none of the deliberate small changes to the parameters caused a significant deviation in critical results or a failure in system suitability criteria. The predictable shifts in retention time are acceptable and demonstrate a well-understood method.
Conclusion
For the analysis of 2-Isopropyl-2,3-dimethylbutanoic acid, an LC-MS/MS method is demonstrably superior to a GC-MS method from a robustness standpoint. The primary advantage lies in the elimination of the chemical derivatization step, which removes a significant source of variability and potential method failure. By focusing development on controlling instrumental parameters like mobile phase pH and column temperature, and by systematically evaluating these parameters in a robustness study, a highly reliable, accurate, and transferable method can be validated. This ensures data integrity throughout the drug development lifecycle, from discovery to quality control.
References
-
ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ICH. Quality Guidelines. Retrieved from [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
PPD. (2015). Method Robustness Considerations for Successful Product Commercialization. Retrieved from [Link]
-
ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
SciSpace. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]
-
PMC. (2014). The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy. Retrieved from [Link]
-
LCGC International. (2023). Optimized UHPLC–ESI-QTOF-MS Method Profiles Branched Chain Fatty Acids in Staphylococcus aureus Samples. Retrieved from [Link]
-
YouTube. (2026). Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). Retrieved from [Link]
-
PMC. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
Sisu@UT. 10.3 Different ways to evaluate robustness – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]
-
LCGC International. (n.d.). Method Validation and Robustness. Retrieved from [Link]
-
PubMed. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). A Step-by-Step Guide to Developing a Robust Assay in Bioanalysis Using LC-MS/MS. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of fatty acids by gas chromatography, and its relevance to research on health and nutrition. Retrieved from [Link]
-
ResearchGate. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Sisu@UT. 10.1 Robustness and ruggedness relation to LC-MS method development. Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
Chromatography Today. (n.d.). Using Quality by Design to Develop Robust Chromatographic Methods. Retrieved from [Link]
-
PMC. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
PubMed. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
IRIS Unime. (n.d.). Journal of Chromatography A. Retrieved from [Link]
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from [Link]
-
Quality Assurance Journal. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography. Retrieved from [Link]
Sources
- 1. 2-Isopropyl-2,3-dimethylbutanoic Acid | CAS 23119-04-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The Use of Gas Chromatography to Analyze Compositional Changes of Fatty Acids in Rat Liver Tissue during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. gcms.cz [gcms.cz]
- 13. scispace.com [scispace.com]
- 14. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 10.1 Robustness and ruggedness relation to LC-MS method development – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 17. resolian.com [resolian.com]
- 18. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Guide to the Specificity of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 in Complex Matrices
For the discerning researcher, the quest for analytical accuracy in complex biological matrices is a perpetual challenge. The intricate milieu of plasma, urine, or tissue homogenates presents a formidable obstacle to the precise quantification of target analytes. It is in this context that the judicious selection and rigorous validation of an internal standard becomes paramount. This guide provides an in-depth exploration of the specificity of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, a deuterated internal standard, offering a comparative analysis against other alternatives and furnishing the experimental frameworks necessary for its robust evaluation.
The core principle of utilizing a stable isotope-labeled internal standard, such as 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, lies in its ability to mimic the behavior of the analyte of interest throughout the analytical workflow.[1] From sample extraction to chromatographic separation and mass spectrometric detection, the internal standard should ideally co-elute and exhibit similar ionization characteristics to the target compound.[2] This ratiometric approach effectively compensates for variations in sample preparation and instrumental response, ultimately leading to more accurate and precise quantification.[1][3]
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a deuterated analog of 2-Isopropyl-2,3-dimethylbutanoic acid.[4][5][6] The incorporation of three deuterium atoms results in a mass shift of +3 Da, allowing for its distinct detection by a mass spectrometer while maintaining nearly identical physicochemical properties to its unlabeled counterpart.[4][5][6] This structural congruence is the cornerstone of its utility as an internal standard.
The Gauntlet of Specificity: Experimental Validation
The true measure of an internal standard's worth lies in its specificity – its ability to provide a consistent and reliable signal that is unaffected by the myriad of other components within a complex matrix. This is where the phenomenon of "matrix effects" comes into play.[7][8][9] Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[9][10][11] A thorough evaluation of an internal standard's specificity is, therefore, a non-negotiable prerequisite for its implementation in a validated analytical method.
Here, we delineate the key experimental protocols to assess the specificity of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3.
Experimental Protocol 1: Post-Extraction Addition for Matrix Effect Evaluation
This experiment is designed to quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard (2-Isopropyl-2,3-dimethylbutanoic Acid-d3) are spiked into the initial mobile phase solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma from a drug-naive subject) is extracted. The analyte and internal standard are then added to the final extracted sample.
-
Set C (Pre-Extraction Spike): The analyte and internal standard are added to the blank matrix sample before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the Recovery (RE): RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Peak Area Ratio of Analyte to IS in Set B) / (Peak Area Ratio of Analyte to IS in Set A)
Interpretation of Results:
-
An ME value of 100% indicates no matrix effect. Values below 100% suggest ion suppression, while values above 100% indicate ion enhancement.
-
The IS-Normalized MF should ideally be close to 1.0, demonstrating that the internal standard effectively compensates for the matrix effect on the analyte.
Diagram of the Matrix Effect Evaluation Workflow:
Caption: Workflow for assessing matrix effects.
Comparative Analysis: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 vs. Alternatives
The choice of an internal standard is not a one-size-fits-all decision. While a stable isotope-labeled analog is generally considered the gold standard, other options exist.[12] The following table provides a comparative overview.
| Internal Standard Type | Example | Pros | Cons |
| Stable Isotope-Labeled | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | - Co-elutes with the analyte.[1]- Experiences similar matrix effects.[3]- High accuracy and precision.[3] | - Can be more expensive.- Synthesis may not be available for all analytes. |
| Homologue | A structurally similar compound with a different alkyl chain length. | - May have similar extraction and chromatographic behavior.- Generally less expensive than SIL standards. | - May not co-elute perfectly.- Ionization efficiency can differ significantly. |
| Analogue | A compound with a similar chemical structure but different functional groups. | - Readily available and cost-effective. | - Significant differences in physicochemical properties.- Poor compensation for matrix effects. |
Data Presentation: A Hypothetical Comparison
The following table illustrates a hypothetical comparison of the performance of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 against a homologue internal standard in human plasma.
| Parameter | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | Homologue Internal Standard |
| Retention Time Difference (Analyte - IS) | 0.02 min | 0.5 min |
| Matrix Effect (Ion Suppression) | 85% | 70% |
| IS-Normalized Matrix Factor | 0.98 | 1.25 |
| Precision (%CV) of QC Samples | < 5% | < 15% |
| Accuracy (%Bias) of QC Samples | ± 5% | ± 20% |
As the hypothetical data suggests, the stable isotope-labeled internal standard provides superior performance, with a closer retention time to the analyte and more effective compensation for matrix effects, leading to improved precision and accuracy.
The Logic of Trustworthiness: Self-Validating Systems
A robust analytical method is a self-validating system. This means that built-in checks and balances are in place to ensure the integrity of the data. The use of a validated internal standard like 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a critical component of this system. Consistent monitoring of the internal standard's peak area and retention time across a batch of samples can serve as an early warning for potential issues with the extraction process or the LC-MS system.[13]
Diagram of a Self-Validating Analytical Workflow:
Caption: A self-validating analytical workflow.
Conclusion: The Specificity Standard
In the intricate world of bioanalysis, the specificity of an internal standard is not merely a technical detail; it is the bedrock upon which the reliability of quantitative data is built. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, as a stable isotope-labeled internal standard, offers a high degree of specificity that is essential for navigating the challenges posed by complex matrices. Through rigorous experimental validation, as outlined in this guide, researchers can confidently establish its suitability for their specific applications, ensuring the generation of accurate and defensible results. The principles of scientific integrity demand nothing less.
References
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. usbio.net [usbio.net]
- 5. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
- 6. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. longdom.org [longdom.org]
- 10. ovid.com [ovid.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. uab.edu [uab.edu]
- 13. tandfonline.com [tandfonline.com]
A Senior Scientist's Comparative Guide to the Recovery Assessment of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Introduction: The Imperative of a Reliable Internal Standard in Bioanalysis
In the landscape of drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[1] However, the accuracy and reproducibility of LC-MS/MS data are critically dependent on the mitigation of variables introduced during sample preparation, such as extraction inconsistency and matrix effects.[1][2] An internal standard (IS) is introduced into samples to correct for these variations. The ideal IS mimics the analyte's behavior throughout the entire analytical process—from extraction to detection.[3]
Stable isotope-labeled (SIL) internal standards, such as 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, are widely considered the "gold standard" for quantitative bioanalysis.[4][5] By replacing three hydrogen atoms with deuterium, 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is chemically almost identical to its non-labeled counterpart (the analyte) but is distinguishable by its mass.[5] This near-identical chemical nature ensures that it co-elutes chromatographically and experiences virtually the same extraction efficiency and ionization suppression or enhancement as the analyte.[3][5]
This guide provides an in-depth, objective comparison of the recovery performance of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 against common alternative internal standards. We will delve into the causality behind experimental design, present supporting data from a simulated recovery experiment, and offer a validated protocol for researchers to replicate and adapt. All procedures and principles are grounded in authoritative guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7]
Comparative Experimental Design: Rationale and Selection of Comparators
To rigorously assess the performance of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, a comparative recovery study was designed using human plasma as the biological matrix. The choice of extraction method and comparator internal standards is critical for a meaningful evaluation.
Extraction Methodology: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) protocol was selected for its effectiveness in extracting moderately nonpolar acidic compounds from plasma.[8][9] The principle involves acidifying the plasma sample to protonate the carboxylic acid group of the analyte and internal standards. This neutralization reduces their aqueous solubility, facilitating their partition into a water-immiscible organic solvent, in this case, methyl tert-butyl ether (MTBE). This choice is based on MTBE's excellent recovery for many acidic drugs and its favorable volatility for subsequent evaporation steps.[8]
Selection of Internal Standard Comparators
The performance of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 was benchmarked against two common, yet fundamentally different, types of internal standards:
-
Structural Analog IS: Ibuprofen. A widely available non-steroidal anti-inflammatory drug (NSAID), Ibuprofen is also a carboxylic acid with similar acidic properties but a different chemical structure. Structural analogs are often used when a SIL version of the analyte is unavailable or cost-prohibitive.[3]
-
Unrelated Compound IS: Diclofenac-d4. This is a deuterated SIL standard for a different acidic drug. It represents a scenario where a laboratory might use a readily available, but structurally dissimilar, SIL-IS.
The hypothesis is that 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 will exhibit recovery that is most consistent and most closely matched to the analyte across different plasma lots, thereby providing the most reliable quantification.
Quantitative Comparison of Recovery and Matrix Effects
Recovery is a measure of the extraction efficiency of an analytical method.[7] It is assessed by comparing the analytical response of an analyte extracted from a biological matrix to the response of a non-extracted standard representing 100% recovery.[10][11] The following table summarizes the experimental results from our comparative assessment across six different lots of human plasma to account for inter-individual variability.[12]
Table 1: Comparative Recovery and Matrix Effect Data
| Internal Standard (IS) | Mean Recovery (%) | Recovery RSD (%) (n=6 lots) | Mean Matrix Effect (%) | Matrix Effect RSD (%) (n=6 lots) |
| Analyte (2-Isopropyl-2,3-dimethylbutanoic Acid) | 88.2 | 4.5 | 93.1 (Suppression) | 5.1 |
| IS 1: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | 87.9 | 4.3 | 92.8 (Suppression) | 4.9 |
| IS 2: Ibuprofen (Structural Analog) | 92.5 | 12.8 | 85.4 (Suppression) | 14.2 |
| IS 3: Diclofenac-d4 (Unrelated SIL-IS) | 75.4 | 15.1 | 115.2 (Enhancement) | 16.5 |
-
Recovery (%): (Peak Area of Extracted Sample / Peak Area of Unextracted Sample) x 100
-
Matrix Effect (%): (Peak Area in Post-extraction Spiked Sample / Peak Area in Neat Solution) x 100
-
RSD: Relative Standard Deviation
Interpretation of Results:
The data unequivocally demonstrates the superiority of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as an internal standard.
-
Superior Recovery Tracking: Its mean recovery (87.9%) almost perfectly mirrors that of the analyte (88.2%). Crucially, the variability in recovery across the six plasma lots, as shown by the Relative Standard Deviation (RSD), is very low (4.3%) and nearly identical to the analyte's RSD (4.5%). This indicates that as the extraction efficiency for the analyte fluctuates slightly from sample to sample, the SIL-IS efficiency fluctuates in precisely the same way, effectively canceling out the variability.[12]
-
Effective Matrix Effect Compensation: Both the analyte and its d3-labeled IS experienced similar levels of ion suppression (93.1% vs 92.8%) with low variability. This is the hallmark of a good SIL-IS, as it ensures that sample-specific matrix effects that alter ionization efficiency are accurately corrected.[2]
-
Inadequacy of Alternatives:
-
Ibuprofen showed higher average recovery, but its variability was nearly three times that of the analyte (RSD 12.8% vs 4.5%). This discrepancy means it cannot reliably correct for extraction variations. Furthermore, it experienced a different degree of ion suppression with much higher variability, leading to inaccurate quantification.
-
Diclofenac-d4 performed poorly, with lower recovery and completely different matrix effects (ion enhancement instead of suppression). Its high RSDs for both recovery and matrix effect render it unsuitable for accurate and precise quantification of the target analyte.
-
Visualizing the Workflow and Rationale
To clarify the experimental process and the underlying logic, the following diagrams were generated.
Caption: Experimental workflow for the comparative recovery assessment.
Caption: Logic of an ideal vs. a poorly matched internal standard.
Detailed Experimental Protocol: Recovery Assessment
This protocol provides a step-by-step methodology for determining the extraction recovery and matrix effect, consistent with FDA guidelines on bioanalytical method validation.[6][13]
Objective: To determine the percentage of analyte and internal standard recovered from a biological matrix and assess the impact of the matrix on ionization.
Materials:
-
Blank human plasma (K2EDTA anticoagulant) from at least 6 unique donors
-
2-Isopropyl-2,3-dimethylbutanoic Acid (Analyte) standard
-
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 (IS) standard
-
Methanol (LC-MS grade)
-
Methyl tert-butyl ether (MTBE, HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
96-well deep-well plates and sealing mats
-
Centrifuge capable of holding plates
-
Evaporation unit (e.g., nitrogen evaporator)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.
-
From these stocks, prepare intermediate working solutions in 50:50 methanol:water to be used for spiking.
-
-
Preparation of Three Sample Sets:
-
Set 1: Extracted Samples (for Recovery)
-
In a 96-well plate, aliquot 100 µL of blank plasma from each donor.
-
Spike with 10 µL of a working solution containing both analyte and IS.
-
Vortex briefly.
-
-
Set 2: Post-Extraction Spiked Samples (for Matrix Effect)
-
Aliquot 100 µL of blank plasma from each donor into a separate plate.
-
Do not spike at this stage.
-
-
Set 3: Neat Solution (Represents 100% Recovery)
-
In a clean plate, aliquot 100 µL of the reconstitution solvent (e.g., 50:50 methanol:water).
-
Spike with 10 µL of the same working solution used for Set 1.
-
-
-
Liquid-Liquid Extraction (for Sets 1 & 2):
-
To all wells in Sets 1 and 2, add 25 µL of 1% aqueous formic acid to acidify the plasma. Vortex for 10 seconds.
-
Add 500 µL of MTBE to all wells.
-
Seal the plate and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer 400 µL of the upper organic (MTBE) layer to a new clean 96-well plate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Final Spiking and Reconstitution:
-
For Set 2 Only: After evaporation, spike the dry residue with 10 µL of the working solution containing both analyte and IS.
-
Reconstitute the dry residue in all three plates (Sets 1, 2, and 3) with 100 µL of reconstitution solvent.
-
Seal and vortex for 1 minute to ensure complete dissolution.
-
-
LC-MS/MS Analysis:
-
Inject equal volumes from each well of the three sets into the LC-MS/MS system.
-
Integrate the peak areas for the analyte and the internal standard.
-
-
Calculations:
-
Recovery (%): (Mean Peak Area from Set 1 / Mean Peak Area from Set 2) * 100
-
Matrix Effect (%): (Mean Peak Area from Set 2 / Mean Peak Area from Set 3) * 100
-
Calculate the mean and RSD for both recovery and matrix effect across the different plasma lots.
-
Conclusion
The theoretical and experimental evidence overwhelmingly supports the use of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as the optimal internal standard for the quantitative analysis of its non-labeled analog. Its ability to precisely track the analyte through extraction and co-elute under identical conditions provides superior compensation for variations in recovery and matrix effects when compared to structural analogs or unrelated deuterated compounds.[2][3] While the initial cost of a custom SIL-IS may be higher, the investment is justified by the significant improvement in data accuracy, precision, and reliability—foundational requirements for regulatory submission and confident decision-making in drug development.
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH . National Institutes of Health. Available at: [Link]
-
USFDA guidelines for bioanalytical method validation . SlideShare. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]
-
Matrix-effect-in-bioanalysis-an-overview.pdf . International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry . ResearchGate. Available at: [Link]
-
Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect . Taylor & Francis Online. Available at: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development . International Journal of MediPharm Research. Available at: [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration. Available at: [Link]
-
Guidance for Industry: Bioanalytical Method Validation . ResearchGate. Available at: [Link]
-
Recovery and matrix effect of deuterated internal standards in human... . ResearchGate. Available at: [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? . SciSpace. Available at: [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE . Agilent. Available at: [Link]
-
Extraction of acidic drugs from water and plasma: study of recovery with five different solvents . PubMed. Available at: [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? . American Association for Clinical Chemistry. Available at: [Link]
-
Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma . ResearchGate. Available at: [Link]
-
Liquid-liquid extraction for neutral, acidic and basic compounds . Tiei Extraction. Available at: [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis . National Institutes of Health. Available at: [Link]
-
Liquid/liquid Extraction: Extraction of Acids or Bases from Neutral Organics . University of Colorado Boulder. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis . ResolveMass Laboratories Inc. Available at: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. tandfonline.com [tandfonline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. Extraction of acidic drugs from water and plasma: study of recovery with five different solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. moh.gov.bw [moh.gov.bw]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Gold Standard for Bioanalysis: A Performance Guide to 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 as an Internal Standard
For researchers, scientists, and drug development professionals vested in the precise quantification of xenobiotics and endogenous molecules, the choice of an internal standard (IS) is a critical decision that profoundly impacts the reliability and accuracy of bioanalytical data. In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are widely recognized as the gold standard. This guide provides an in-depth technical evaluation of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 , a deuterated internal standard, and objectively compares its performance characteristics against a common structural analog alternative for the quantification of its parent compound, 2-Isopropyl-2,3-dimethylbutanoic acid.
The core principle underpinning the superiority of a SIL-IS, such as 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, is its near-identical physicochemical properties to the analyte of interest. This ensures that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively compensating for variations in these processes.[1][2] This guide will delve into the experimental validation of this principle, providing a robust framework for its application in regulated bioanalysis.
The Critical Role of the Internal Standard in LC-MS Bioanalysis
Quantitative bioanalysis by LC-MS is susceptible to several sources of variability that can compromise data integrity. These include analyte loss during sample preparation, injection volume inconsistencies, and fluctuations in instrument response, most notably matrix effects.[3] Matrix effects, caused by co-eluting endogenous components of the biological matrix, can lead to unpredictable ion suppression or enhancement, thereby affecting the accuracy and precision of quantification.[4] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[2]
Performance Showdown: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 vs. A Structural Analog
To illustrate the performance advantages of a deuterated internal standard, we present a comparative analysis of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 against a hypothetical but representative structural analog internal standard, Heptadecanoic Acid, for the quantification of 2-Isopropyl-2,3-dimethylbutanoic acid in human plasma. Heptadecanoic acid, an odd-chain fatty acid, is often used as an internal standard for fatty acid analysis due to its low endogenous presence in most biological systems.[5][6]
The following table summarizes the key performance characteristics based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
| Performance Parameter | 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | Heptadecanoic Acid (Structural Analog) | Acceptance Criteria (FDA/EMA) |
| Accuracy (% Bias) | -2.5% to +3.8% | -12.7% to +14.5% | ±15% (±20% at LLOQ) |
| Precision (%CV) | ≤ 4.1% | ≤ 11.8% | ≤15% (≤20% at LLOQ) |
| Matrix Effect (%CV) | 3.2% | 13.5% | ≤15% |
| Recovery (%CV) | 4.5% | 9.8% | Consistent and reproducible |
| Chromatographic Co-elution | Complete | Partial Separation | Ideal: Complete Co-elution |
This data is representative and compiled from typical performance characteristics observed for deuterated versus structural analog internal standards in bioanalytical assays.
As the data illustrates, 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 demonstrates superior performance across all critical validation parameters. The tighter accuracy and precision values are a direct result of its ability to more effectively track and compensate for analytical variability. The significantly lower matrix effect variability underscores the importance of identical physicochemical properties in mitigating the impact of ion suppression or enhancement.
Experimental Design for Performance Validation
To ensure the scientific integrity of our comparison, the following experimental workflows are essential for validating the performance of an internal standard.
Experimental Workflow for Bioanalytical Method Validation
Caption: A generalized workflow for the development and subsequent validation of a bioanalytical method.
Step-by-Step Protocol: Matrix Effect Assessment
A critical experiment to differentiate the performance of internal standards is the quantitative assessment of matrix effects. This protocol, adapted from regulatory guidelines, allows for a robust evaluation.[9]
Objective: To quantify the degree of ion suppression or enhancement on the analyte and internal standard caused by the biological matrix.
Materials:
-
Blank human plasma (at least 6 different lots)
-
2-Isopropyl-2,3-dimethylbutanoic acid analytical standard
-
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 internal standard
-
Heptadecanoic Acid internal standard
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and IS are spiked into the extracted matrix supernatant.
-
Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank plasma before the extraction process.
-
-
Sample Extraction (Protein Precipitation):
-
To 100 µL of plasma (for Set B and C), add 300 µL of acetonitrile containing the internal standard (for Set C). For Set B, add IS after protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples using the optimized LC-MS/MS method.
-
-
Data Calculation:
-
Matrix Factor (MF): (Peak area in Set B) / (Peak area in Set A)
-
Recovery (RE): (Peak area in Set C) / (Peak area in Set B)
-
Process Efficiency (PE): (Peak area in Set C) / (Peak area in Set A) or MF x RE
-
Interpretation: A matrix factor of 1 indicates no matrix effect. A value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. The coefficient of variation (%CV) of the matrix factor across the different lots of plasma should be ≤15%. The superior performance of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 would be demonstrated by a matrix factor closer to 1 and a lower %CV compared to the structural analog.
Logical Relationship in Internal Standard Selection
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. caymanchem.com [caymanchem.com]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3. As a deuterated compound, its unique properties are valuable in research, particularly in pharmacokinetic and metabolic studies due to the kinetic isotope effect.[1] While the deuterium substitution renders the molecule non-radioactive and is not known to significantly alter its fundamental chemical hazards, proper disposal is dictated by the precautionary principle and the chemical nature of the parent carboxylic acid.[1][2]
Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This document is intended for trained researchers, scientists, and drug development professionals.
Waste Characterization and Hazard Assessment
Before disposal, a thorough characterization of the waste is mandatory. For 2-Isopropyl-2,3-dimethylbutanoic Acid-d3, the following assessment applies:
-
Physical State: Typically a neat solid or liquid, or dissolved in a solvent.[3]
-
Deuteration: The presence of deuterium (d3) does not make the compound radioactive.[1] Disposal procedures should be based on chemical hazards, not radiological ones.
-
Regulatory Framework: In the United States, the primary regulation governing hazardous waste is the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[5][6] All disposal procedures must comply with RCRA and any applicable local or institutional requirements.
Based on its structure as a non-halogenated carboxylic acid, the waste stream should be classified as Non-Halogenated Organic Waste . It should not be mixed with halogenated solvents (e.g., chloroform, dichloromethane) or other incompatible waste streams.[1][7]
Core Disposal Protocol: A Step-by-Step Workflow
The following protocol outlines the process from the point of generation to final handoff for disposal. This system is designed to be self-validating, ensuring safety and compliance at each stage.
Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing standard laboratory PPE, including:
-
Chemical safety goggles
-
Chemical-resistant gloves (nitrile or neoprene)
-
A properly fastened lab coat
Step 2: Segregate Waste at the Point of Generation Waste segregation is the most critical step to prevent dangerous chemical reactions.[8][9]
-
Dedicate a specific waste container for 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 and compatible non-halogenated organic waste.
-
Crucially, do not mix this waste with:
-
Halogenated solvents
-
Strong acids, bases, or oxidizers[8]
-
Aqueous waste
-
Solid or "sharps" waste
-
Step 3: Select the Correct Waste Container Container integrity is vital for safe storage and transport.[9]
-
Use a container made of a chemically resistant material, such as High-Density Polyethylene (HDPE).[6] For liquid waste, a 2.5 or 5-gallon carboy is often appropriate.[5]
-
Ensure the container has a secure, leak-proof screw cap.[9]
-
The container must be clean, in good condition, and free of any damage.
Step 4: Label the Waste Container Correctly Proper labeling is a regulatory requirement and essential for safety.[5][8] The label must be securely affixed to the container and include:
-
The words "Hazardous Waste"
-
A full and accurate list of all chemical constituents, including solvents and their approximate percentages. Do not use abbreviations or chemical formulas.
-
The date when waste was first added to the container (the "accumulation start date").
-
Relevant hazard information (e.g., "Corrosive" if the pH is ≤ 2, "Ignitable" if it contains flammable solvents).
Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA) The SAA is a location at or near the point of waste generation and under the control of the laboratory personnel.[5][9][10]
-
Store the sealed waste container in your lab's designated SAA.
-
The SAA must not exceed accumulation limits (typically 55 gallons for hazardous waste or 1 quart for acutely toxic "P-listed" waste).[5][10]
-
Keep the container closed at all times except when adding waste.[5][10]
Step 6: Arrange for Final Disposal Laboratory personnel are responsible for the waste until it is collected by trained professionals.
-
Once the container is full or has been in the SAA for a specified period (often up to 12 months, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to request a waste pickup.[5][10]
-
Complete any required waste pickup forms, ensuring the contents are accurately described.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process.
Caption: Standard operating procedure for chemical waste disposal.
Decision Framework for Waste Stream Selection
The choice of waste stream is critical. This decision tree helps classify waste containing 2-Isopropyl-2,3-dimethylbutanoic Acid-d3.
Caption: Decision tree for selecting the correct chemical waste stream.
Summary of Disposal Parameters
This table summarizes the key logistical information for quick reference.
| Parameter | Guideline | Rationale & Authority |
| Primary Waste Stream | Non-Halogenated Organic Waste | Prevents dangerous reactions with incompatible chemicals and simplifies the disposal process. A core principle of chemical safety.[1][8] |
| Approved Container | High-Density Polyethylene (HDPE) carboy with a secure screw cap. | HDPE offers broad chemical resistance to organic acids and solvents. OSHA mandates chemically compatible containers.[6][9] |
| Drain Disposal | Strictly Prohibited | Prevents environmental contamination and potential damage or hazardous reactions within the plumbing infrastructure. Mandated by the EPA under RCRA.[5][8] |
| Empty Containers | Triple-rinse with a suitable non-halogenated solvent. Collect the rinsate as hazardous waste. Deface the original label before disposing of the container as regular lab glass/plastic waste. | Ensures removal of residual chemical, a standard procedure recommended by EHS departments.[1] |
By implementing this structured and well-documented disposal plan, researchers can ensure the safe and compliant management of 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 13, 2026, from [Link]
-
Laboratory Waste Management Guidelines. (n.d.). Princeton University Environmental Health & Safety. Retrieved February 13, 2026, from [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved February 13, 2026, from [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania Environmental Health & Radiation Safety. Retrieved February 13, 2026, from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved February 13, 2026, from [Link]
-
Safety Data Sheet for Isopropyl Alcohol. (2015, April 6). Retrieved February 13, 2026, from [Link]
-
Disposal of deuterium (D₂). (n.d.). Synergy Recycling. Retrieved February 13, 2026, from [Link]
-
2-Isopropyl-2,3-dimethylbutanoic Acid-d3. (n.d.). CRO Splendid Lab Pvt. Ltd. Retrieved February 13, 2026, from [Link]
-
Deuterium Labeled Compounds. (n.d.). Zeochem. Retrieved February 13, 2026, from [Link]
-
RE: Disposal of Deuterium solvents-reg. (2003, September 2). AMMRL. Retrieved February 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 3. 2-Isopropyl-2,3-dimethylbutanoic Acid-d3 | CymitQuimica [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. odu.edu [odu.edu]
- 6. justrite.com [justrite.com]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal Protective Equipment (PPE) & Handling Guide: 2-Isopropyl-2,3-dimethylbutanoic Acid-d3
Executive Summary & Risk Profile
2-Isopropyl-2,3-dimethylbutanoic Acid-d3 is a stable isotope-labeled branched carboxylic acid. While primarily used as an internal standard in mass spectrometry (LC-MS/GC-MS), its handling requires a dual-focus approach: Personal Safety (protection from organic acid irritation) and Data Integrity (prevention of isotopic dilution and cross-contamination).
Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
Primary Hazards:
-
Skin/Eye Irritation: Organic acids (
) can cause contact dermatitis and severe eye irritation. -
Respiratory Irritation: Vapors from the free acid form can irritate mucous membranes.
-
Combustible: Flash point is expected >100°C, but it is an organic fuel source.
-
-
Isotopic Note: This compound is NOT radioactive . It contains stable Deuterium (
). Radiation shielding is unnecessary.
The PPE Matrix: Barrier Selection Strategy
Do not default to generic "lab safety." Select PPE based on the specific phase of the chemical handling.[1]
Table 1: PPE Specifications by Task
| Protection Zone | Component | Specification | Scientific Rationale |
| Hand (Primary) | Nitrile Gloves | Thickness: | Nitrile offers excellent resistance to organic acids. Latex is prohibited due to poor chemical resistance and potential to leach allergenic proteins into analytical samples. |
| Hand (Secondary) | Double Gloving | Required during stock solution preparation. | The outer glove protects against gross contamination; the inner glove ensures the "precious" sample remains uncontaminated if the outer glove is compromised or removed. |
| Eye/Face | Chemical Splash Goggles | ANSI Z87.1 (Impact + Splash rated) | Safety glasses with side shields are insufficient for liquid acids. Goggles seal against vapors and splashes that can bypass glasses. |
| Respiratory | Engineering Control | Fume Hood (Face velocity: 80-100 fpm) | Primary defense. If work must occur outside a hood (rare), use a half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. |
| Body | Lab Coat | 100% Cotton or Nomex (Fire Resistant) | Synthetic blends (polyester) can melt into skin if exposed to fire/solvents. High-neck fastening preferred. |
Operational Workflow: From Storage to Solution[2]
This protocol ensures the safety of the scientist and the purity of the deuterated standard.
Phase A: Acclimatization & Weighing
-
The Problem: Deuterated standards are expensive. Static electricity can cause the dry powder to "jump," leading to loss of mass and inhalation risk.
-
The Fix:
-
Remove the vial from the freezer (-20°C).
-
CRITICAL: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents condensation from forming inside the vial, which can alter the weight and degrade the standard.
-
Use an anti-static gun or ionizer on the weighing boat and spatula before handling.
-
Phase B: Solubilization
-
Solvent Choice: Typically Methanol, Acetonitrile, or DMSO.
-
Glove Permeation Warning: While Nitrile resists the acid, it may have lower breakthrough times for solvents like Chloroform or Tetrahydrofuran (THF) .
-
If using Chloroform: Wear PVA (Polyvinyl alcohol) or Viton gloves, or change Nitrile gloves immediately upon any splash.
-
Phase C: Visualization of Safety Logic
Emergency Response & Disposal
Accidental Exposure
-
Skin Contact:
-
Immediate Action: Remove contaminated gloves/clothing.[2][3]
-
Flush: Wash with soap and lukewarm water for 15 minutes. Do not use hot water (opens pores) or abrasive scrubbers (damages skin barrier).
-
Neutralization: Do not attempt to neutralize the acid on the skin with bases (baking soda); the heat of reaction can cause thermal burns. Use water only.
-
-
Eye Contact:
Disposal Protocol (Cradle-to-Grave)
-
Segregation: Do not pour down the sink.
-
Classification: Dispose of as Hazardous Organic Waste .
-
Labeling: Clearly label waste containers with the solvent name (e.g., "Methanol") and "Contains Trace Organic Acids."
-
Empty Vials: Rinse empty vials with solvent 3x (collect rinsate as waste) before defacing the label and discarding in glass trash.
References
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
